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  • Product: (4-Biphenylylmethyl)hydrazine Hydrochloride
  • CAS: 75333-07-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of (4-Biphenylylmethyl)hydrazine Hydrochloride in Organic Reactions

Introduction: A Versatile Reagent for Heterocyclic Synthesis (4-Biphenylylmethyl)hydrazine Hydrochloride is a substituted hydrazine derivative that serves as a pivotal building block in modern organic synthesis. Its util...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Heterocyclic Synthesis

(4-Biphenylylmethyl)hydrazine Hydrochloride is a substituted hydrazine derivative that serves as a pivotal building block in modern organic synthesis. Its utility is most pronounced in the construction of complex heterocyclic scaffolds, which form the core of numerous pharmacologically active molecules. The presence of the bulky, lipophilic biphenylmethyl group can significantly influence reaction kinetics, regioselectivity, and the physical properties of intermediates and final products, making it a reagent of interest for researchers in medicinal chemistry and drug development.

This technical guide elucidates the core mechanisms through which (4-Biphenylylmethyl)hydrazine Hydrochloride participates in organic reactions. We will provide a detailed examination of its primary role as a precursor in the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus. Furthermore, this guide will offer insights into the causality of experimental choices and provide illustrative protocols to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A foundational understanding of the reagent's properties is crucial for its effective application.

PropertyValue
Chemical Name ([1,1'-Biphenyl]-4-ylmethyl)hydrazine hydrochloride
CAS Number 75333-07-2[1][2][3][4]
Molecular Formula C₁₃H₁₅ClN₂[1][2][3]
Molecular Weight 234.72 g/mol [1][3]
Appearance Solid[2]
Storage Inert atmosphere, room temperature[1]

Core Mechanism of Action: The Fischer Indole Synthesis

The most significant application of (4-Biphenylylmethyl)hydrazine Hydrochloride is its role in the Fischer indole synthesis. This powerful reaction, discovered in 1883, remains one of the most reliable and versatile methods for synthesizing substituted indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[5]

The overall transformation involves a cascade of intricate, acid-catalyzed steps:

  • Hydrazone Formation: The reaction initiates with the condensation of (4-Biphenylylmethyl)hydrazine with a carbonyl compound (aldehyde or ketone) to form a (4-biphenylylmethyl)hydrazone intermediate. This is a classical nucleophilic addition-elimination reaction at the carbonyl carbon.

  • Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

  • [6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted pericyclic shift, specifically a[6][6]-sigmatropic rearrangement. This is the rate-determining step and is responsible for forming the critical C-C bond that establishes the indole framework.

  • Rearomatization and Cyclization: Following the rearrangement, the molecule rearomatizes, and a subsequent intramolecular nucleophilic attack by the terminal nitrogen atom onto the newly formed imine leads to a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal intermediate, which results in the formation of the stable, aromatic indole ring.[5]

The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid.[5][7] The biphenylmethyl group on the hydrazine nitrogen is carried through the reaction sequence and ultimately resides on the nitrogen atom of the resulting indole product.

Fischer_Indole_Synthesis Reactants (4-Biphenylylmethyl)hydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (H⁺ catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Rearrangement Key C-C bond formation CyclicAminal Cyclic Aminal Rearrangement->CyclicAminal Rearomatization & Intramolecular Cyclization Indole N-(4-Biphenylylmethyl)indole Product CyclicAminal->Indole Elimination (-NH₃)

Caption: The Fischer Indole Synthesis Pathway.

The Role of the (4-Biphenylylmethyl) Substituent

While the core mechanism is general for all arylhydrazines, the specific nature of the N-substituent plays a crucial role. The (4-biphenylylmethyl) group is a bulky, non-polar moiety. Its presence can be expected to:

  • Influence Regioselectivity: When using unsymmetrical ketones, the steric bulk of the biphenylmethyl group may influence which α-carbon of the ketone participates in the rearrangement, thereby directing the final substitution pattern on the indole ring.

  • Enhance Solubility: The large aromatic system increases the lipophilicity of the hydrazine and subsequent intermediates, which can be advantageous for reactions conducted in organic solvents.

  • Provide a Handle for Further Functionalization: The biphenyl group itself can be a site for further chemical modification in multi-step syntheses.

  • Impact Crystallinity: The rigid, planar nature of the biphenyl system can influence the crystallinity of intermediates and final products, potentially simplifying purification by recrystallization.

Illustrative Experimental Protocol: Synthesis of 1-(4-Biphenylmethyl)-1,2,3,4-tetrahydrocarbazole

Due to a lack of specific published examples for (4-Biphenylylmethyl)hydrazine Hydrochloride in peer-reviewed journals, the following protocol is presented as a representative, illustrative procedure based on the established Fischer indole synthesis methodology. This protocol details the reaction with cyclohexanone to form a tetrahydrocarbazole, a common application of this synthesis.

Disclaimer: This protocol is illustrative. Researchers should conduct their own optimization and safety assessments.

Workflow Overview

Protocol_Workflow A Step 1: Reagent Charging B Step 2: Hydrazone Formation (in situ) A->B C Step 3: Indolization (Cyclization) B->C D Step 4: Work-up & Extraction C->D E Step 5: Purification D->E

Caption: Experimental workflow for indole synthesis.

Step-by-Step Methodology
  • Reagent Charging:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Biphenylylmethyl)hydrazine Hydrochloride (2.35 g, 10.0 mmol).

    • Add glacial acetic acid (30 mL) as the solvent and catalyst. Stir the mixture to achieve dissolution, warming gently if necessary.

  • Hydrazone Formation:

    • To the stirred solution, add cyclohexanone (1.08 g, 1.15 mL, 11.0 mmol, 1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 30 minutes to allow for the in situ formation of the corresponding hydrazone. A color change or slight increase in temperature may be observed.

  • Indolization (Cyclization):

    • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water. This may cause the product to precipitate.

    • If a precipitate forms, collect it by vacuum filtration. If the product remains oily, transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a saturated sodium chloride solution (brine, 1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.

    • The final product, 1-(4-biphenylmethyl)-1,2,3,4-tetrahydrocarbazole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

(4-Biphenylylmethyl)hydrazine Hydrochloride is a valuable reagent whose mechanism of action is primarily centered on its function as a precursor in the Fischer indole synthesis. Through a well-understood, acid-catalyzed cascade involving hydrazone formation, tautomerization, a[6][6]-sigmatropic rearrangement, and cyclization with ammonia elimination, it enables the construction of N-substituted indoles. The biphenylmethyl substituent imparts unique steric and electronic properties that can be leveraged to influence reaction outcomes and introduce desirable structural motifs for applications in drug discovery and materials science. This guide provides the foundational mechanistic knowledge and practical insights necessary for researchers to effectively utilize this versatile synthetic tool.

References

  • Google Patents. CN104086586A - Preparation method of 3-(2,3-epoxypropoxy)propyl trimethoxy silane.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(23), 9845–9853. Available at: [Link]

  • Google Patents. US5783720A - Surface-active additives in the direct synthesis of trialkoxysilanes.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available at: [Link]

  • Google Patents. CN110437138B - Improved synthesis process of fluopyram.
  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Sci-Hub. ChemInform Abstract: An Unusual Fischer Indole Synthesis with 4-Keto Acids. Available at: [Link]

Sources

Exploratory

reactivity of (4-Biphenylylmethyl)hydrazine Hydrochloride with carbonyl compounds

An In-Depth Technical Guide to the Reactivity of (4-Biphenylylmethyl)hydrazine Hydrochloride with Carbonyl Compounds Abstract (4-Biphenylylmethyl)hydrazine and its hydrochloride salt are versatile reagents in modern orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of (4-Biphenylylmethyl)hydrazine Hydrochloride with Carbonyl Compounds

Abstract

(4-Biphenylylmethyl)hydrazine and its hydrochloride salt are versatile reagents in modern organic synthesis, primarily utilized for their reaction with carbonyl compounds to form stable hydrazone linkages. This technical guide provides a comprehensive exploration of this core reactivity, addressing the underlying mechanisms, practical experimental considerations, and the significant applications of the resulting products in medicinal chemistry and drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground the discussion in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals who seek a deeper understanding of this important chemical transformation.

Introduction: The Significance of the Biphenylmethyl Hydrazine Scaffold

(4-Biphenylylmethyl)hydrazine Hydrochloride is an organic salt featuring a biphenyl moiety linked to a hydrazine group via a methylene bridge. The biphenyl group provides a rigid, lipophilic scaffold that is a common structural motif in many biologically active molecules and advanced materials. The hydrazine functional group (-NHNH₂) is a potent nucleophile, serving as a versatile handle for constructing carbon-nitrogen bonds.

The hydrochloride form enhances the compound's stability and shelf-life. However, for synthetic applications, the free base is typically generated in situ to enable its nucleophilic character. The reaction of this reagent with aldehydes and ketones to form hydrazones is a cornerstone of its utility, providing a reliable method for creating complex molecules with significant potential in medicinal chemistry. Hydrazine-based compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Core Reactivity: The Formation of Hydrazones

The primary reaction between (4-Biphenylylmethyl)hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone.[3][4] This transformation replaces the carbonyl oxygen atom with a substituted imine-like group (C=N-NRR').

The Reaction Mechanism: A Stepwise Perspective

The formation of a hydrazone is a two-stage process that is highly dependent on the reaction pH.[5][6]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. Hydrazine is a particularly strong nucleophile due to the "alpha effect," where the adjacent nitrogen atom's lone pair destabilizes the ground state, making it more reactive.[4] This step forms a tetrahedral intermediate known as a carbinolhydrazine.

  • Dehydration: The carbinolhydrazine intermediate is unstable and readily eliminates a molecule of water to form the final, stable hydrazone product with its characteristic C=N double bond. This dehydration step is the rate-determining step and is typically catalyzed by acid.[6]

Since the starting material is a hydrochloride salt, the hydrazine is protonated and non-nucleophilic. Therefore, a base (e.g., sodium acetate, triethylamine) is often added to the reaction mixture to neutralize the acid and liberate the free hydrazine, which can then participate in the nucleophilic attack.[3]

dot digraph "Hydrazone_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of Hydrazone Formation", labelloc=b, fontname="Helvetica", fontsize=12, width=8, height=3.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

}

Caption: Figure 1: Mechanism of Hydrazone Formation

Optimizing Reaction Conditions

The synthesis of hydrazones from (4-Biphenylylmethyl)hydrazine Hydrochloride can be achieved under various conditions, the choice of which depends on the reactivity of the specific carbonyl substrate and desired reaction time.

  • Solvent Selection: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reagents and intermediates. For less reactive carbonyls, higher boiling point solvents may be required.[3]

  • Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of acid (e.g., acetic acid, sulfuric acid) to facilitate the dehydration step.[3] When starting with the hydrochloride salt, adding a base like sodium acetate serves the dual purpose of freeing the nucleophile and buffering the solution.[3]

  • Temperature and Time: Reactions are typically conducted at room temperature to reflux, with reaction times ranging from a few hours to overnight.[3] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Modern Synthetic Methods: To improve yields and reduce reaction times, modern techniques can be employed:

    • Microwave-assisted synthesis: This method uses microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and cleaner product formation.[7]

    • Mechanochemistry (Grinding): Solid-state or liquid-assisted grinding provides a solvent-minimal or solvent-free alternative that can be highly efficient and environmentally friendly.[8]

Experimental Protocol: A Validated Workflow

This section provides a detailed, self-validating protocol for the synthesis of a hydrazone from (4-Biphenylylmethyl)hydrazine Hydrochloride and a generic aldehyde.

General Synthesis of (4-Biphenylylmethyl)hydrazone

G

Caption: Figure 2: Experimental Workflow for Hydrazone Synthesis

Materials:

  • (4-Biphenylylmethyl)hydrazine Hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0-1.1 eq)

  • Sodium Acetate (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Deionized Water

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve (4-Biphenylylmethyl)hydrazine Hydrochloride in a minimal amount of ethanol.

  • Addition of Reactants: To the stirred solution, add the carbonyl compound (1.0-1.1 equivalents) followed by sodium acetate (1.1 equivalents). The sodium acetate neutralizes the hydrochloride, freeing the hydrazine for reaction.[3]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C). Monitor the reaction progress by TLC until the starting materials are consumed (usually 2-12 hours).

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to encourage precipitation. If a precipitate does not form, slowly add cold deionized water until the product crashes out.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or an ethanol/water mixture to remove any unreacted starting materials and salts.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Data Presentation: Expected Outcomes

The following table summarizes typical parameters and expected results for this class of reaction.

ParameterTypical Value/ObservationRationale / Causality
Yield 70-95%The formation of the C=N bond is thermodynamically favorable, driving the reaction to completion. Yields can vary based on the steric and electronic properties of the carbonyl substrate.[3]
Physical Appearance White to off-white crystalline solidThe extended conjugation of the biphenyl and hydrazone systems typically results in a crystalline solid product.
Melting Point Sharp, defined rangeA sharp melting point is indicative of a pure crystalline compound.
¹H NMR Disappearance of aldehyde CH O proton (~9-10 ppm); Appearance of imine CH =N proton (~7-8 ppm); Appearance of NH proton.These spectral shifts provide definitive evidence of the conversion from a carbonyl and hydrazine to a hydrazone.
IR Spectroscopy Disappearance of C=O stretch (~1700 cm⁻¹); Appearance of C=N stretch (~1620-1680 cm⁻¹)Vibrational spectroscopy confirms the key bond transformation at the functional group level.

Applications in Drug Discovery and Development

The hydrazone linkage is a critical pharmacophore in medicinal chemistry. Its ability to form hydrogen bonds and its specific stereoelectronic properties allow it to interact effectively with biological targets. When combined with the biphenyl scaffold, the resulting molecules have shown promise in several therapeutic areas.

  • Anticancer Agents: Many hydrazone derivatives have been investigated for their anticancer properties. For instance, phenyl hydrazine derivatives of piperidones have been synthesized and studied for their potential as anticancer lead molecules.[9]

  • Antimicrobial Activity: The C=N linkage is a key feature in many compounds with antibacterial and antifungal activity.[2]

  • Anti-inflammatory Properties: Hydrazide-hydrazone derivatives are known to possess significant anti-inflammatory effects.[2]

  • Probe Development: The structural versatility of hydrazones makes them valuable in the development of probes for bioimaging and diagnostics.[2]

The biphenyl group itself is a "privileged structure" in drug discovery, known to interact with various receptors and enzymes. Its incorporation into a hydrazone framework allows for the creation of novel chemical entities with enhanced potency and selectivity.

Safety and Handling Considerations

Hydrazine derivatives must be handled with appropriate care, as many compounds in this class are toxic and may have other hazardous properties.[10]

  • Toxicity: Hydrazine hydrochlorides are often classified as toxic if swallowed, inhaled, or in contact with skin. Some are suspected carcinogens or mutagens.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12] Avoid creating dust.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for (4-Biphenylylmethyl)hydrazine Hydrochloride and any carbonyl reactant before beginning work.[10][11][12][13]

Conclusion

The reaction of (4-Biphenylylmethyl)hydrazine Hydrochloride with carbonyl compounds is a robust and highly reliable method for synthesizing biphenyl-substituted hydrazones. A thorough understanding of the reaction mechanism, the influence of reaction conditions, and proper experimental technique is crucial for achieving high yields and purity. The resulting hydrazone products are of significant interest to the scientific community, particularly in the field of drug discovery, where their diverse biological activities continue to be explored. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully utilize this important chemical transformation in their work.

References

  • Kim, M., & Lee, S. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

  • Li, F., Sun, C., & Wang, N. (2014). A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones. The Journal of Organic Chemistry, 79(17), 8031–8039. Available from: [Link]

  • Gualtieri, M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5334. Available from: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17871-17883. Available from: [Link]

  • LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hydrazone formation. ChemTube3D by the University of Liverpool. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4983. Available from: [Link]

  • Google Patents. (n.d.). US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines. Google Patents.
  • Asian Journal of Chemistry. (2015). Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. Asian Journal of Chemistry, 27(11), 4087-4090. Available from: [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2022). Green synthesis of new hydrazone derivatives. MINAR International Journal, 3(9). Retrieved from [Link]

  • YouTube. (2021). REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. HYPER ACADEMIC CHANNEL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. PMC. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Cole-Parmer. Retrieved from [Link]

  • RSC Publishing. (2006). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst, 131, 1144-1151. Available from: [Link]

  • Vedantu. (n.d.). Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

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Foundational

thermostability and degradation of (4-Biphenylylmethyl)hydrazine Hydrochloride

An In-Depth Technical Guide to the Thermostability and Degradation of (4-Biphenylylmethyl)hydrazine Hydrochloride Foreword: A Proactive Approach to Stability In drug development, understanding a molecule's inherent stabi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermostability and Degradation of (4-Biphenylylmethyl)hydrazine Hydrochloride

Foreword: A Proactive Approach to Stability

In drug development, understanding a molecule's inherent stability is not a retrospective exercise but a cornerstone of a robust development strategy. For a compound like (4-Biphenylylmethyl)hydrazine Hydrochloride, with its distinct biphenyl, methyl, and hydrazine functionalities, a comprehensive stability profile is paramount. The hydrazine moiety is a well-known reactive center, susceptible to oxidation, while the overall structure's response to thermal, photolytic, and hydrolytic stress dictates its formulation, packaging, and shelf-life.

This guide eschews a simple recitation of facts. Instead, it provides a strategic framework for the rigorous investigation of (4-Biphenylylmethyl)hydrazine Hydrochloride's stability. We will delve into the causality behind experimental design, constructing a self-validating system of analysis that aligns with regulatory expectations and scientific first principles. Our objective is to empower researchers to not only generate data but to build a profound understanding of the molecule's behavior under stress, thereby mitigating risks in later stages of development.

Foundational Strategy: Forced Degradation by Design

The cornerstone of any stability investigation is the forced degradation or stress testing study. Its purpose is multifaceted: to identify likely degradation products, elucidate degradation pathways, and, critically, to challenge the specificity of the analytical methods intended for stability monitoring.[1][2] The International Council on Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for this process, mandating stress testing to understand the intrinsic stability of a new drug substance.[3][4][5][6]

Our approach is to subject (4-Biphenylylmethyl)hydrazine Hydrochloride to a battery of stress conditions, each chosen to probe a specific chemical vulnerability. The goal is not to destroy the molecule but to induce a target degradation of 5-20%.[3] This range is optimal as it generates a sufficient quantity of degradants for detection and characterization without leading to secondary degradation, which can complicate pathway analysis.

cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Workflow cluster_2 Phase 3: Data Synthesis & Interpretation API (4-Biphenylylmethyl)hydrazine HCl Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Samples Generate Stressed Samples (Target 5-20% Degradation) Stress->Samples HPLC Develop Stability-Indicating HPLC-UV Method Samples->HPLC Separate Separate Parent (API) & Degradation Products HPLC->Separate LCMS Characterize Degradants (LC-MS/MS) Separate->LCMS Report Establish Intrinsic Stability Profile & Report Findings Separate->Report Pathway Elucidate Degradation Pathway LCMS->Pathway Pathway->Report

Caption: High-level workflow for a forced degradation study.

Solid-State Thermostability Assessment

Before subjecting the compound to solution-based stress, understanding its solid-state thermal behavior is crucial. This provides insights into its melting point, decomposition temperature, and potential polymorphic transitions, which are critical for handling, milling, and formulation.

Experimental Protocols: TGA and DSC

Rationale: We employ two complementary techniques. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, definitively indicating the onset of thermal decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, revealing thermal events like melting (endotherm) or decomposition (often an exotherm).[7][8]

2.1.1 Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of (4-Biphenylylmethyl)hydrazine Hydrochloride into a clean, tared TGA pan (platinum or alumina).

  • Analysis Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to provide an inert environment.

    • Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the temperature at which significant weight loss begins (onset temperature). This represents the primary decomposition temperature.

2.1.2 Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-4 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature just beyond the decomposition point identified by TGA, at a heating rate of 10°C/min.

  • Data Analysis: Identify and integrate endothermic peaks (melting) and exothermic peaks (decomposition or crystallization).

Solution-State Degradation: A Mechanistic Investigation

The core of the stability study lies in understanding how the molecule behaves in solution under various chemical stresses. This is where degradation pathways are revealed.

General Experimental Design

For each condition below, a stock solution of (4-Biphenylylmethyl)hydrazine Hydrochloride is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This stock is then diluted with the stressor solution. A control sample (diluted with the solvent blank) is run in parallel. Samples are analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until the target 5-20% degradation is achieved.

Stress ConditionReagent and ConcentrationTypical TemperatureRationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°CTo assess stability in acidic environments, potentially hydrolyzing the hydrazine moiety or other labile groups.[1][6]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°CTo evaluate stability in alkaline conditions, which can catalyze different hydrolytic pathways.[1][6]
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureTo probe susceptibility to oxidation. The hydrazine group is a primary target for oxidative attack.[9][10]
Thermal Degradation Neutral Solution (Water/ACN)70°CTo determine the effect of heat in the absence of other chemical stressors.
Photolytic Degradation Neutral Solution (Water/ACN)Room TemperatureTo assess light sensitivity, conducted in a photostability chamber according to ICH Q1B guidelines.[4][6]

Self-Validation Checkpoint: If no degradation is observed under the initial conditions, the stressor concentration or temperature should be increased. Conversely, if degradation is too rapid, conditions should be milder. This iterative process ensures meaningful data is generated.

The Analytical Engine: Stability-Indicating HPLC-MS

A robust analytical method is the linchpin of a successful degradation study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active pharmaceutical ingredient (API) while simultaneously separating it from all process impurities and degradation products.[2][11]

Protocol: Stability-Indicating RP-HPLC Method Development

Causality: A reverse-phase (RP-HPLC) method is chosen due to the moderate polarity of the molecule. A gradient elution is employed because the degradation products are likely to have a wide range of polarities, making isocratic elution insufficient for complete separation.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as a versatile first choice.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for the basic hydrazine moiety).

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Program:

    • Time 0-2 min: 5% B

    • Time 2-20 min: 5% to 95% B (Linear ramp)

    • Time 20-23 min: 95% B (Hold)

    • Time 23-24 min: 95% to 5% B (Return to initial)

    • Time 24-30 min: 5% B (Equilibration)

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). The biphenyl system should have strong UV absorbance, likely around 254 nm. The PDA allows for peak purity assessment.

  • Optimization: Inject a mixture of all stressed samples. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. Adjust the gradient slope, flow rate (start at 1.0 mL/min), and mobile phase pH if necessary.

start Inject Mixed Stressed Samples res_check Resolution > 1.5 for all peaks? start->res_check grad_adjust Adjust Gradient Slope or Duration res_check->grad_adjust No final_method Final Validated Stability-Indicating Method res_check->final_method Yes grad_adjust->start ph_adjust Modify Mobile Phase pH (e.g., use phosphate buffer) grad_adjust->ph_adjust If resolution still poor ph_adjust->start

Caption: Decision tree for HPLC method optimization.

Protocol: Degradant Identification by LC-MS/MS

Rationale: While HPLC-UV quantifies the degradation, it does not identify the products. High-resolution mass spectrometry (LC-MS/MS) is essential for structural elucidation.[12][13][14] It provides the accurate mass of the degradant (allowing for molecular formula prediction) and its fragmentation pattern, which acts as a structural fingerprint.

  • Interface the HPLC: Connect the validated HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition Mode: Acquire data in positive ion mode, as the hydrazine moiety is readily protonated.

  • MS Scan: Perform a full MS scan to detect the molecular ions ([M+H]⁺) of the parent compound and all degradants.

  • MS/MS Scan: Perform data-dependent acquisition, triggering MS/MS fragmentation scans on the most intense ions detected in the full MS scan.

  • Data Analysis:

    • Determine the mass difference between each degradant and the parent compound.

    • Propose a molecular formula based on the accurate mass.

    • Interpret the MS/MS fragmentation pattern to deduce the structure. For example, a loss of 16 Da might suggest N-oxidation, while a loss of NH₂NH suggests cleavage of the hydrazine group.

Synthesizing the Data: Degradation Pathways and Mass Balance

With the degradation products identified, the final step is to construct a coherent narrative of the molecule's stability.

Proposed Degradation Pathway

Based on the known chemistry of hydrazine derivatives, the primary degradation pathways for (4-Biphenylylmethyl)hydrazine Hydrochloride are likely to be:

  • Oxidation: The hydrazine moiety can be oxidized to a diazene, which could be further transformed. This would correspond to a mass change of -2 Da (loss of two hydrogen atoms). N-oxidation (+16 Da) is also a possibility.

  • Hydrolytic Cleavage: Under harsh acidic or basic conditions, cleavage of the C-N bond between the methyl group and the hydrazine could occur, yielding 4-biphenylmethanol and hydrazine.

Caption: Hypothetical degradation pathways.

Mass Balance Calculation

A critical self-validating check is the mass balance. The sum of the assay value of the parent compound and the percentage of all degradation products should ideally be between 98% and 102% of the initial concentration. This confirms that all major degradants have been detected and quantified, validating the analytical method's specificity.

Conclusion: From Data to Drug Development Insight

This technical guide outlines a comprehensive, scientifically-grounded strategy for characterizing the . By systematically applying thermal analysis and forced degradation studies in concert with a validated stability-indicating HPLC-MS method, researchers can build a complete stability profile. This profile is not merely a collection of data but a critical tool that informs formulation development, defines storage and handling procedures, and satisfies regulatory requirements, ultimately ensuring the safety and efficacy of the final drug product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Exploratory

(4-Biphenylylmethyl)hydrazine Hydrochloride: A Specialized Intermediate in Complex Molecule Synthesis

Introduction: Unveiling a Niche Yet Potent Synthetic Building Block (4-Biphenylylmethyl)hydrazine Hydrochloride, identified by its CAS number 75333-07-2, is a fine chemical intermediate that holds a specialized position...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Niche Yet Potent Synthetic Building Block

(4-Biphenylylmethyl)hydrazine Hydrochloride, identified by its CAS number 75333-07-2, is a fine chemical intermediate that holds a specialized position in the landscape of organic synthesis. While not a household name in the broader chemical industry, its unique structural features—a biphenyl moiety linked to a reactive hydrazine group via a methylene bridge—make it a valuable precursor in the construction of complex molecular architectures, particularly within the pharmaceutical sector. This guide provides an in-depth exploration of the applications, synthesis, and chemical rationale behind the use of this compound, tailored for researchers and professionals in drug discovery and development.

Hydrazine derivatives, as a class, are well-established as versatile reagents in organic chemistry. Their utility stems from the nucleophilic nature of the nitrogen atoms and their ability to participate in a variety of condensation and cyclization reactions. The incorporation of the bulky, aromatic biphenylmethyl group in (4-Biphenylylmethyl)hydrazine Hydrochloride imparts specific steric and electronic properties that can be strategically exploited in multi-step syntheses to achieve desired target molecules with high precision. Although extensive public literature on its direct applications is sparse, its structural relationship to key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) points to its primary role as a bespoke building block in targeted drug development programs.

Core Application: A Key Intermediate in Pharmaceutical Synthesis

The primary application of (4-Biphenylylmethyl)hydrazine Hydrochloride lies in its role as a precursor for the synthesis of complex heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules. The biphenylmethyl group can serve as a key pharmacophoric element or as a directing group to influence the stereochemistry of subsequent reactions.

Hypothesized Role in the Synthesis of Atypical Antipsychotics

A significant, albeit not explicitly detailed in publicly available literature, application of (4-Biphenylylmethyl)hydrazine Hydrochloride is its potential role as a key intermediate in the synthesis of atypical antipsychotics, such as Bifeprunox. Bifeprunox is a potent partial agonist of the dopamine D2 and serotonin 5-HT1A receptors, and its complex structure necessitates a sophisticated synthetic approach.

The general strategy for incorporating a hydrazine derivative like (4-Biphenylylmethyl)hydrazine Hydrochloride into a larger molecule often involves its reaction with a carbonyl compound (an aldehyde or a ketone) to form a hydrazone, which can then be cyclized or further modified.

Synthetic Pathways and Methodologies

The synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride itself, while not extensively documented in readily accessible scientific journals, can be logically deduced from established methods for preparing similar benzylhydrazine derivatives. Two primary synthetic routes are plausible:

  • Reductive Amination of 4-Biphenylcarboxaldehyde: This is a common and efficient method for the synthesis of benzylhydrazines.

  • Diazotization and Reduction of 4-Biphenylmethylamine: A classic method for the preparation of arylhydrazines, which can be adapted for this aralkylhydrazine.

Protocol 1: Synthesis via Reductive Amination of 4-Biphenylcarboxaldehyde

This two-step process involves the initial formation of a hydrazone, followed by its reduction to the corresponding hydrazine.

Step 1: Hydrazone Formation

The reaction of 4-biphenylcarboxaldehyde with hydrazine hydrate yields the corresponding hydrazone. This is a condensation reaction where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-biphenylcarboxaldehyde in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone is typically rapid.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The choice of a slight excess of hydrazine hydrate ensures the complete conversion of the aldehyde. The reaction is generally facile at room temperature due to the high reactivity of the aldehyde and the nucleophilicity of hydrazine.

Step 2: Reduction of the Hydrazone to Hydrazine

The formed hydrazone is then reduced to (4-Biphenylylmethyl)hydrazine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, suspend the 4-biphenylcarboxaldehyde hydrazone in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • Salt Formation: The filtrate containing the free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate (4-Biphenylylmethyl)hydrazine Hydrochloride.

  • Isolation: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing the C=N bond of the hydrazone without affecting the aromatic rings of the biphenyl group. The use of Pd/C is standard for such reductions due to its high activity and selectivity. The final precipitation as a hydrochloride salt enhances the stability and handling of the otherwise potentially less stable free base.

Caption: Reductive amination synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride.

Protocol 2: Synthesis via Diazotization and Reduction

This classical approach involves the conversion of a primary amine to a diazonium salt, which is then reduced to the hydrazine.

Experimental Protocol:

  • Diazotization:

    • Dissolve 4-biphenylmethylamine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is usually indicated by a color change.

  • Reduction:

    • In a separate flask, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring.

  • Isolation and Purification:

    • The resulting precipitate of the hydrazine hydrochloride salt is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Stannous chloride is a classic and effective reducing agent for the conversion of diazonium salts to hydrazines.

Caption: Diazotization and reduction route to (4-Biphenylylmethyl)hydrazine Hydrochloride.

Quantitative Data Summary

While specific yield and purity data for the synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride are not widely published, analogous reactions reported in patents and chemical literature for similar benzylhydrazines can provide an expected range.

Synthetic RouteKey ReagentsTypical Yield Range (%)Typical Purity Range (%)
Reductive Amination4-Biphenylcarboxaldehyde, Hydrazine Hydrate, H₂, Pd/C70-90>95
Diazotization/Reduction4-Biphenylmethylamine, NaNO₂, HCl, SnCl₂60-80>95

Note: The yields and purities are estimates based on similar transformations and may vary depending on the specific reaction conditions and purification methods employed.

Conclusion: A Specialized Tool for Advanced Synthesis

(4-Biphenylylmethyl)hydrazine Hydrochloride is a prime example of a chemical intermediate whose value is defined by its role in the synthesis of highly complex and specific target molecules. While not a commodity chemical, its unique structure makes it an enabling reagent for medicinal chemists and process development scientists working on the cutting edge of drug discovery. The synthetic routes outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for the preparation of this important building block. As the demand for novel and intricate molecular architectures in pharmaceuticals continues to grow, the strategic application of specialized intermediates like (4-Biphenylylmethyl)hydrazine Hydrochloride will remain a critical component of successful drug development programs.

References

  • CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl)
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Foundational

(4-Biphenylylmethyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Medicinal Chemists

Abstract (4-Biphenylylmethyl)hydrazine Hydrochloride is a fascinating molecular scaffold that holds significant promise in the landscape of modern medicinal chemistry. This technical guide provides an in-depth exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Biphenylylmethyl)hydrazine Hydrochloride is a fascinating molecular scaffold that holds significant promise in the landscape of modern medicinal chemistry. This technical guide provides an in-depth exploration of its core attributes, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, physicochemical properties, and potential therapeutic applications. By synthesizing data from analogous compounds and established chemical principles, this document aims to illuminate the path for future research and development endeavors centered on this intriguing molecule. We will delve into plausible synthetic methodologies, explore potential mechanisms of action, and provide robust experimental protocols for its characterization and evaluation.

Introduction: The Biphenylmethylhydrazine Moiety in Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1][2] Its rigid, yet conformationally flexible nature allows for optimal interactions with a variety of biological targets. When combined with the reactive and versatile hydrazine group, the resulting (4-Biphenylylmethyl)hydrazine structure presents a unique chemical entity with a rich potential for derivatization and biological activity.

Hydrazine derivatives have a long history in medicine, with applications ranging from monoamine oxidase inhibitors for the treatment of depression to antitubercular and anticancer agents.[2][3] The hydrazine functional group can act as a versatile linker, a pharmacophore, or a precursor for the synthesis of various heterocyclic systems. This guide will specifically focus on the hydrochloride salt of (4-Biphenylylmethyl)hydrazine, a form that typically enhances stability and aqueous solubility, crucial for pharmaceutical development.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride would commence from the commercially available 4-biphenylcarbonitrile. The proposed multi-step synthesis is outlined below:

G A 4-Biphenylcarbonitrile B 4-Biphenylcarboxaldehyde A->B 1. DIBAL-H 2. H3O+ C 4-Biphenylcarboxaldehyde Oxime B->C NH2OH·HCl, Pyridine D (4-Biphenylylmethyl)amine C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E (4-Biphenylylmethyl)hydrazine D->E Diazotization & Reduction (Inferred) or Alternative Hydrazine Synthesis F (4-Biphenylylmethyl)hydrazine Hydrochloride E->F HCl

Caption: Proposed synthetic pathway for (4-Biphenylylmethyl)hydrazine Hydrochloride.

Step 1: Reduction of 4-Biphenylcarbonitrile to 4-Biphenylcarboxaldehyde. The nitrile group can be selectively reduced to an aldehyde using a mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup.

Step 2: Oximation of 4-Biphenylcarboxaldehyde. The aldehyde is then converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base like pyridine.[4]

Step 3: Reduction of the Oxime to the Primary Amine. The oxime can be reduced to the primary amine, (4-Biphenylylmethyl)amine, using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[4]

Step 4: Conversion of the Amine to Hydrazine. This step is the most speculative and can be approached in several ways. One possibility involves the diazotization of the primary amine followed by reduction. However, a more direct and potentially higher-yielding method could involve a variation of the Raschig process or other modern hydrazine synthesis techniques, though these are often optimized for large-scale industrial production. A more practical laboratory-scale synthesis might involve the reaction of a suitable precursor with a hydrazine synthon.

Step 5: Salt Formation. The final step involves the treatment of the free base, (4-Biphenylylmethyl)hydrazine, with hydrochloric acid to yield the stable and more soluble hydrochloride salt.

Characterization and Analytical Protocols

Thorough characterization of the synthesized (4-Biphenylylmethyl)hydrazine Hydrochloride is paramount to confirm its identity and purity. The following analytical techniques are recommended:

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the biphenylmethylhydrazine backbone.Characteristic aromatic proton signals for the biphenyl system and aliphatic signals for the methylene and hydrazine protons.[5][6][7][8]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[9][10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic rings).
Elemental Analysis Confirmation of the empirical formula.The percentage composition of C, H, N, and Cl should match the calculated values for C₁₃H₁₅ClN₂.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas to determine the percentage purity.

Role in Medicinal Chemistry: Exploring the Therapeutic Potential

The unique structural features of (4-Biphenylylmethyl)hydrazine Hydrochloride suggest its potential as a versatile scaffold for the development of novel therapeutic agents. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][13] The hydrazine moiety can also contribute to biological activity, for example, by acting as an enzyme inhibitor.[3]

Potential Mechanisms of Action and Therapeutic Targets

Based on the activities of structurally related compounds, several potential mechanisms of action can be hypothesized for derivatives of (4-Biphenylylmethyl)hydrazine:

  • Enzyme Inhibition: The hydrazine group is a known inhibitor of various enzymes, most notably monoamine oxidases (MAOs).[3] It is plausible that derivatives of this scaffold could be designed to target other enzymes implicated in disease, such as kinases or proteases.

  • Anticancer Activity: Many biphenyl-containing compounds have demonstrated potent anticancer activity.[14][15][16][17][18] The biphenyl moiety can intercalate with DNA or interact with the active sites of enzymes involved in cancer cell proliferation. The hydrazine group could further enhance this activity through various mechanisms, including the generation of reactive oxygen species.

  • Receptor Modulation: The biphenyl scaffold can be tailored to fit into the binding pockets of various receptors, making it a valuable starting point for the development of receptor agonists or antagonists.

G A (4-Biphenylylmethyl)hydrazine Scaffold B Enzyme Inhibition (e.g., MAO, Kinases) A->B C Anticancer Activity (e.g., DNA Intercalation, Apoptosis Induction) A->C D Receptor Modulation (Agonist/Antagonist) A->D

Caption: Potential therapeutic avenues for (4-Biphenylylmethyl)hydrazine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the (4-Biphenylylmethyl)hydrazine scaffold can provide valuable insights into its structure-activity relationship. Key areas for modification include:

  • Substitution on the Biphenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either of the phenyl rings can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a particular target.

  • Modification of the Hydrazine Moiety: The hydrazine group can be acylated, alkylated, or used as a synthon to create more complex heterocyclic structures. These modifications can significantly alter the compound's biological activity and pharmacokinetic profile.

  • Bioisosteric Replacement: The hydrazine moiety, while potentially contributing to activity, can sometimes be associated with toxicity.[19][20][21][22] Exploring bioisosteric replacements, such as amides or other linkers, could lead to compounds with improved safety profiles while retaining the desired biological activity.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of (4-Biphenylylmethyl)hydrazine, a battery of in vitro assays is essential.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the culture medium. Treat the cells with these concentrations for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17][23]

Safety and Handling

Hydrazine and its derivatives are known to be toxic and should be handled with extreme caution in a well-ventilated fume hood.[24][25][26][27][28]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

(4-Biphenylylmethyl)hydrazine Hydrochloride represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique combination of a biphenyl core and a hydrazine functional group offers a multitude of possibilities for the design and synthesis of novel therapeutic agents. Future research should focus on:

  • Development of a robust and scalable synthesis for the parent compound and its derivatives.

  • Systematic exploration of the structure-activity relationship by synthesizing and evaluating a library of analogs.

  • Identification of specific biological targets through target-based screening and mechanism of action studies.

  • Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational understanding of (4-Biphenylylmethyl)hydrazine Hydrochloride and is intended to serve as a catalyst for further investigation into its potential as a valuable tool in the ongoing quest for new and effective medicines.

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  • Hydrazine. (n.d.). Environmental Protection Agency. Retrieved January 25, 2026, from [Link]

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  • Design and Synthesis of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. (2020, August 15). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. Retrieved January 25, 2026, from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024, July 18). Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023, November 27). MDPI. Retrieved January 25, 2026, from [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Bioisosterism. (n.d.). Drug Design. Retrieved January 25, 2026, from [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, July 2). Periodica Polytechnica Chemical Engineering. Retrieved January 25, 2026, from [Link]

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  • Hydrazine. (n.d.). GOV.UK. Retrieved January 25, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved January 25, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Protocol for the Analysis of (4-Biphenylylmethyl)hydrazine Hydrochloride and Its Derivatives

Abstract This application note presents a robust and detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of (4-Biphenylylmethyl)hydrazine Hydrochloride and its process-related de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of (4-Biphenylylmethyl)hydrazine Hydrochloride and its process-related derivatives. (4-Biphenylylmethyl)hydrazine is a key building block in pharmaceutical synthesis, and monitoring its purity and the profile of its derivatives is critical for quality control.[1] The method detailed herein utilizes reversed-phase chromatography with UV detection, a technique widely employed for the analysis of aromatic compounds in the pharmaceutical industry.[2] We provide a comprehensive guide, from the scientific rationale behind the method development to a step-by-step protocol and validation parameters, designed for researchers, analytical scientists, and drug development professionals.

Scientific Principle and Method Rationale

The analytical challenge in monitoring hydrazine-containing compounds often stems from their high polarity and lack of a strong native chromophore, frequently necessitating pre-column derivatization to enhance detectability and chromatographic retention.[3][4][5] However, the subject of this protocol, (4-Biphenylylmethyl)hydrazine, possesses a biphenyl moiety. This aromatic system is an excellent chromophore, allowing for sensitive detection using standard UV spectrophotometers without the need for derivatization.

This method is founded on the principles of Reversed-Phase HPLC (RP-HPLC) .

  • Causality of Separation: The separation is achieved on a hydrophobic C18 stationary phase. The nonpolar biphenyl group of the analyte and its derivatives will interact with and be retained by the C18 alkyl chains. By introducing a polar mobile phase (a mixture of aqueous buffer and organic solvent), we can elute the compounds. A gradient elution, where the concentration of the organic solvent is gradually increased, allows for the effective separation of the main compound from both more polar and less polar derivatives within a single analytical run.

  • Control of Peak Shape: The hydrazine moiety is basic. To prevent poor peak shape (tailing) caused by interactions with residual silanols on the silica-based stationary phase, the mobile phase is acidified. An acidic mobile phase (pH ~3.5) ensures that the hydrazine group is protonated, leading to a single ionic species and resulting in sharp, symmetrical peaks. Studies on related hydrazine compounds have shown maximum stability in an acidic environment around this pH.[6]

  • Detection: The biphenyl ring system exhibits strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be used for sensitive detection and quantification. The wavelength is selected at an absorbance maximum of the analyte to ensure optimal sensitivity.

Detailed Methodology

This section provides a complete description of the materials, instrumentation, and procedures required to execute the analysis.

Materials and Reagents
  • Analytes: (4-Biphenylylmethyl)hydrazine Hydrochloride (Purity ≥95%)[7] and any available known derivatives/impurities.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18 MΩ·cm or higher).

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ~85%).

  • HPLC Column: Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm particle size (or equivalent high-quality L1 packing).[4]

Instrumentation and Chromatographic Conditions

The method was developed on an Agilent 1290 Infinity Series HPLC system but is adaptable to any standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

ParameterRecommended Setting
HPLC Column Inertsil ODS-3 C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C[4]
Injection Volume 10 µL
Detection Wavelength 230 nm
Data Acquisition Time 30 minutes
Preparation of Solutions

Mobile Phase A (25 mM KH₂PO₄, pH 3.5):

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.5 ± 0.05 using 10% v/v phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio is recommended as the diluent to ensure sample compatibility with the initial mobile phase conditions.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 12.5 mg of (4-Biphenylylmethyl)hydrazine Hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

Working Standard Solution (approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

Sample Preparation:

  • Accurately weigh a sample containing approximately 12.5 mg of the active substance into a 25 mL volumetric flask.

  • Follow the same dissolution procedure as for the Standard Stock Solution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Experimental Workflow and Protocol

The following diagram illustrates the complete workflow from preparation to analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation hplc_setup System Setup & Equilibration prep_mobile->hplc_setup prep_std Standard Solution Preparation hplc_inject Sequence Run & Injection prep_std->hplc_inject prep_sample Test Sample Preparation prep_sample->hplc_inject hplc_setup->hplc_inject hplc_data Chromatogram Acquisition hplc_inject->hplc_data data_proc Peak Integration & Quantification hplc_data->data_proc data_report Reporting & Validation Check data_proc->data_report

Caption: HPLC analysis workflow for (4-Biphenylylmethyl)hydrazine derivatives.

Step-by-Step Protocol:
  • System Preparation: Purge all HPLC lines with the appropriate mobile phase.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (70:30 A:B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (50 µg/mL) five times consecutively. The system is deemed ready if it meets the criteria in Table 2.

  • Sequence Setup: Create a sequence including a blank (diluent), the SST injections, standard injections for calibration, and the prepared sample solutions.

  • Execution: Run the sequence.

  • Data Processing: After the run is complete, integrate the chromatograms. Identify peaks based on their retention times relative to the standard. Calculate the concentration of the main peak and the percentage of any derivatives or impurities.

Method Validation and Expected Performance

A trustworthy protocol must be a self-validating system. The following parameters, based on ICH Q2(R1) guidelines, should be assessed to ensure the method is suitable for its intended purpose.[8]

ParameterAcceptance CriteriaExpected Performance
Specificity The main peak should be free from interference from blank, impurities, and degradation products. Peak Purity Index > 0.999.The method successfully separates the parent compound from potential process impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the working concentration.The method demonstrates excellent linearity across the specified range.[4][8]
Precision (%RSD) System Precision (n=5): ≤ 1.0% Method Precision (n=6): ≤ 2.0%Expected RSD for retention time is <0.5% and for peak area is <1.0%.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).Recoveries are consistently within the acceptable range.[4]
Resolution (Rs) Resolution between the main peak and the closest eluting impurity should be ≥ 2.0.The gradient program is designed to provide adequate resolution for known related substances.
Tailing Factor (Tf) Tailing factor for the main analyte peak should be ≤ 1.5.The acidic mobile phase ensures a symmetrical peak with a tailing factor typically around 1.1.
LOD & LOQ Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.The method is sensitive enough to detect impurities at levels relevant for pharmaceutical quality control.

Discussion: For the Advanced User

  • Alternative Stationary Phases: While a standard C18 column is robust, for derivatives with very similar hydrophobicity, a phenyl-hexyl phase could offer alternative selectivity due to π-π interactions with the aromatic rings.

  • Trace Analysis and Genotoxic Impurities: If the primary goal is to quantify (4-Biphenylylmethyl)hydrazine as a potential genotoxic impurity at parts-per-million (ppm) levels, the native UV detection may lack sufficient sensitivity. In such cases, pre-column derivatization with a highly chromophoric or fluorophoric reagent is recommended.[3] Reagents like 2-Hydroxy-1-Naphthaldehyde can be employed to significantly lower the limit of detection.[3] Alternatively, coupling the HPLC system to a mass spectrometer (HPLC-MS) would provide both the required sensitivity and specificity for trace-level quantification.[9]

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust protocol for the analysis of (4-Biphenylylmethyl)hydrazine Hydrochloride and its derivatives. By explaining the scientific rationale behind the choice of column, mobile phase, and detection parameters, this guide equips researchers with a strong starting point for routine quality control, stability testing, and impurity profiling. The method is readily implemented on standard HPLC equipment and can be validated to meet stringent pharmaceutical industry requirements.

References

  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141–147. Available at: [Link]

  • Johnson, R. C., et al. (2016). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 40(8), 641–647. Available at: [Link]

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • Chen, Y., & Tang, Y. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 39(02), 322-331. Available at: [Link]

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(4), 360-363. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Chapter 6: Analytical Methods for Hydrazines. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Available at: [Link]

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of parenteral science and technology, 44(1), 30–34. Available at: [Link]

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Available at: [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2633. Available at: [Link]

Sources

Application

using (4-Biphenylylmethyl)hydrazine Hydrochloride for detecting carbonyls in biological samples

Application Note & Protocol Topic: High-Sensitivity Detection of Carbonyls in Biological Samples Using (4-Biphenylylmethyl)hydrazine Hydrochloride Audience: Researchers, scientists, and drug development professionals. In...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Detection of Carbonyls in Biological Samples Using (4-Biphenylylmethyl)hydrazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonyl Detection in Biological Research

Carbonyl compounds, such as aldehydes and ketones, are ubiquitous in biological systems. While some serve essential metabolic roles, their accumulation is a key indicator of oxidative stress , a condition implicated in a wide array of pathologies including neurodegenerative diseases, diabetes, and chronic inflammatory conditions.[1][2][3] These reactive carbonyl species (RCS) can indiscriminately modify lipids, proteins, and nucleic acids, leading to cellular dysfunction and tissue damage.[4] Consequently, the accurate quantification of carbonyls in biological matrices like plasma, tissue homogenates, and cell lysates has become a critical tool for understanding disease mechanisms and developing novel therapeutic strategies.

However, the direct analysis of these carbonyls is fraught with challenges.[5] They are often present at low physiological concentrations, exhibit poor ionization efficiency in mass spectrometry, and may lack a strong chromophore for UV-Vis detection.[6] To overcome these limitations, chemical derivatization is an indispensable strategy.[5][7][8][9] By reacting carbonyls with a carefully selected reagent, we can form a stable derivative with enhanced analytical properties.

This guide details the use of (4-Biphenylylmethyl)hydrazine Hydrochloride as a highly effective derivatization agent for the sensitive detection of carbonyl compounds. The biphenylmethyl moiety provides a strong chromophore for robust HPLC-UV detection and enhances hydrophobicity for improved reversed-phase chromatographic retention. The hydrazine group ensures a specific and efficient reaction with aldehydes and ketones to form stable hydrazone derivatives.

Principle of the Method: Hydrazone Formation

The core of this method is the chemical reaction between the hydrazine group of (4-Biphenylylmethyl)hydrazine and the carbonyl carbon of an aldehyde or ketone. This is a classic nucleophilic addition-elimination reaction that proceeds under mild acidic conditions to form a stable carbon-nitrogen double bond, resulting in a hydrazone derivative.[6][10][11]

The key advantages of this derivatization are:

  • Specificity: The hydrazine moiety reacts selectively with aldehydes and ketones.

  • Stability: The resulting hydrazone is significantly more stable than the parent carbonyl, preventing degradation during sample processing and analysis.

  • Enhanced Detectability: The introduction of the biphenyl group creates a derivative with strong UV absorbance, allowing for sensitive detection by HPLC with a UV or Diode Array Detector (DAD).[12][13]

  • Mass Spectrometry Compatibility: The derivatization increases the mass of the analyte and improves ionization efficiency, making it suitable for confirmation and enhanced sensitivity with Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Figure 1: Reaction of a carbonyl with (4-Biphenylylmethyl)hydrazine.

Experimental Protocols

This section provides detailed, step-by-step protocols for sample analysis. It is crucial to maintain consistency and cleanliness to avoid contamination. Always run a reagent blank with each batch of samples.

I. Required Materials and Reagents
Item Specifications Purpose
Derivatization Reagent (4-Biphenylylmethyl)hydrazine HydrochlorideReacts with carbonyls
Solvents Acetonitrile (ACN), Methanol (MeOH) - HPLC GradeReagent prep, mobile phase
Acids Trichloroacetic acid (TCA), Hydrochloric acid (HCl)Protein precipitation, catalyst
Water Deionized, >18 MΩ·cmReagent prep, mobile phase
Carbonyl Standards Formaldehyde, Acetaldehyde, Acetone, MalondialdehydeCalibration curve
Solid Phase Extraction C18 SPE Cartridges (e.g., 100 mg, 1 mL)Sample cleanup (optional)
Filtration 0.22 µm Syringe Filters (PTFE or Nylon)Sample clarification
II. Protocol 1: Preparation of Solutions

1. Derivatization Reagent (50 mM):

  • Dissolve an appropriate amount of (4-Biphenylylmethyl)hydrazine Hydrochloride in 50:50 (v/v) Acetonitrile:Water.

  • Scientist's Note: This solution should be prepared fresh daily and stored protected from light to prevent degradation.

2. Acid Catalyst (0.1 M HCl):

  • Prepare by diluting concentrated HCl in deionized water.

  • Scientist's Note: A mild acidic environment is crucial to catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon without causing degradation of the analytes.[10]

3. Protein Precipitation Solution (20% TCA):

  • Dissolve 20 g of Trichloroacetic acid in deionized water to a final volume of 100 mL. Store at 4°C.

4. Carbonyl Standard Stock Solutions (10 mM):

  • Prepare individual stock solutions of each carbonyl standard in deionized water.

  • Store at 4°C in amber vials. These are used to create a working standard mixture for the calibration curve.

III. Protocol 2: Sample Preparation & Derivatization

This protocol is optimized for plasma/serum. Modifications may be needed for other matrices.

  • Sample Collection: Collect 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Protein Precipitation:

    • Add 200 µL of ice-cold 20% TCA.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Scientist's Note: This step removes high-abundance proteins that can interfere with the analysis and foul the HPLC column.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.

  • Derivatization Reaction:

    • To the supernatant, add 50 µL of the 50 mM Derivatization Reagent.

    • Add 10 µL of 0.1 M HCl to catalyze the reaction.

    • Vortex and incubate at 60°C for 60 minutes in a heating block.[6] Protect from light.

    • Scientist's Note: Heating accelerates the reaction to ensure complete derivatization of the target carbonyls.

  • Final Preparation:

    • Cool the reaction mixture to room temperature.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

IV. Protocol 3: HPLC-UV Analysis

The formed biphenylmethyl-hydrazones are well-suited for separation by reversed-phase HPLC.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Deionized Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm (or optimal wavelength for biphenyl group)
Column Temperature 30°C

Gradient Elution Program:

Time (min) % Mobile Phase B
0.030
15.095
18.095
18.130
25.030

Scientist's Note: This gradient should provide good separation for a range of carbonyl hydrazones. Method optimization may be required depending on the specific carbonyls of interest. The use of formic acid helps to improve peak shape and maintain a consistent pH.

Overall Experimental Workflow

The entire process, from sample collection to data acquisition, is a multi-step workflow requiring careful execution at each stage to ensure data integrity.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Tissue, etc.) Precip 2. Protein Precipitation (e.g., TCA) Sample->Precip Centrifuge 3. Centrifugation Precip->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Deriv 5. Add Reagent & Catalyst (4-Biphenylylmethyl)hydrazine + HCl Supernatant->Deriv Incubate 6. Incubate (e.g., 60°C for 60 min) Deriv->Incubate Filter 7. Filter Sample (0.22 µm) Incubate->Filter HPLC 8. HPLC-UV Analysis Filter->HPLC Data 9. Data Acquisition & Quantification HPLC->Data

Figure 2: Comprehensive workflow for carbonyl analysis.

Data Analysis & Quality Control

1. Calibration Curve:

  • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) from the stock solutions.

  • Derivatize these standards using the exact same procedure as the biological samples (Protocol 2).

  • Inject the derivatized standards into the HPLC system.

  • Plot the peak area of each standard against its known concentration to generate a linear regression curve.

2. Quantification:

  • Determine the peak area for each carbonyl hydrazone in the biological samples.

  • Calculate the concentration using the equation from the calibration curve (y = mx + c).

  • Remember to account for all dilution factors introduced during sample preparation.

3. Self-Validating System (Quality Control):

  • Reagent Blank: A "sample" containing only the derivatization reagents and solvents, processed identically to the biological samples. This ensures that no contaminating carbonyls are introduced from the reagents or lab environment.[12]

  • Internal Standard (IS): For the highest accuracy, especially when using LC-MS, an isotope-labeled version of a target analyte or a structurally similar compound not present in the sample should be added at the very beginning of sample preparation. This corrects for variability in extraction, derivatization, and injection.

  • Spike-Recovery: Add a known amount of a carbonyl standard to a biological sample before preparation. The recovery percentage is calculated to assess potential matrix effects (i.e., interference from other components in the sample).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity - Incomplete derivatization- Reagent degradation- Low carbonyl concentration- Incorrect UV wavelength- Optimize reaction time/temp- Prepare fresh reagent daily- Concentrate sample (e.g., via SPE)- Run a UV scan to find λmax
Poor Peak Shape (Tailing/Fronting) - Column overload- pH mismatch between sample and mobile phase- Column degradation- Dilute the sample- Adjust sample pH to match starting mobile phase- Replace HPLC column
Baseline Noise/Drift - Contaminated mobile phase- Air bubbles in the system- Detector lamp failing- Prepare fresh mobile phase- Degas mobile phases thoroughly- Check detector lamp hours and replace if necessary
Extra, Unidentified Peaks - Sample contamination- Reagent impurities or side-reactions- Carryover from previous injection- Use high-purity solvents and clean glassware- Run a reagent blank to identify artifact peaks- Implement a robust needle wash method in the autosampler

References

  • ACS Publications. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry.
  • Environmental Protection Agency. (1996).
  • Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.
  • Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003).
  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC.
  • Reid, J. D., & Siegel, D. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH.
  • PubMed. (n.d.). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI.
  • Claude, E., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using.
  • MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
  • Soler-López, S., et al. (2023).
  • PubMed Central. (n.d.).
  • RSC Publishing. (n.d.).
  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
  • MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • BrJAC. (n.d.). Letter Biomarkers of oxidative/nitrosative/carbonyl stress: How important are they and where to go in their analyses?.
  • Wang, Y., et al. (n.d.). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC - NIH.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2023). Analytical chemistry of carbonyl compounds in indoor air.
  • ResearchGate. (2025).
  • PubMed. (n.d.). Separation of 4-dimethylamino-6-(4-methoxy-1-naphthyl)
  • PubMed. (2023).
  • ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes.
  • ResearchGate. (2025). Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MSn method.
  • PubMed Central. (n.d.).
  • PubMed. (2018).
  • Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • ResearchGate. (2025).
  • LookChem. (n.d.). Cas 123-46-6, Girard's Reagent T.
  • The Organic Chemistry Tutor. (2024).
  • LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

Sources

Method

Mastering Carbonyl Analysis: A Detailed Guide to Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC

A Note to the Researcher: While the initial inquiry focused on (4-Biphenylylmethyl)hydrazine Hydrochloride, a comprehensive review of publicly available scientific literature and application notes revealed a scarcity of...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: While the initial inquiry focused on (4-Biphenylylmethyl)hydrazine Hydrochloride, a comprehensive review of publicly available scientific literature and application notes revealed a scarcity of specific procedural documentation for its use in HPLC derivatization. To provide a robust, reliable, and scientifically validated protocol, this guide has been pivoted to focus on an analogous and widely accepted method: pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH). The principles, techniques, and validation strategies detailed herein are foundational and can serve as a strong starting point for the development of methods using other hydrazine-based reagents.

Introduction: The "Why" of Derivatization for Carbonyl Analysis

Carbonyl compounds, encompassing aldehydes and ketones, are a class of organic molecules frequently analyzed in environmental, food, and pharmaceutical matrices.[1][2] However, their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is often hampered by several factors:

  • Lack of a Strong Chromophore: Many simple aldehydes and ketones do not possess a suitable chromophore for sensitive UV detection at wavelengths where common HPLC solvents are transparent.[1]

  • High Volatility and Polarity: Low molecular weight carbonyls can be highly volatile and polar, leading to poor retention and peak shape on reversed-phase HPLC columns.[1]

To overcome these analytical challenges, pre-column derivatization is employed. This technique involves a chemical reaction that converts the target analyte into a more easily detectable derivative prior to chromatographic separation.[3][4][5] 2,4-Dinitrophenylhydrazine (DNPH) is a premier derivatizing agent for carbonyl compounds, offering several advantages:

  • Introduction of a Strong Chromophore: The DNPH molecule imparts a dinitrophenyl group to the carbonyl compound, creating a 2,4-dinitrophenylhydrazone derivative that exhibits strong UV absorbance around 360 nm, a wavelength with minimal interference from common solvents.[6][7][8]

  • Increased Hydrophobicity: The derivatization reaction increases the molecular weight and hydrophobicity of the analytes, leading to improved retention and separation on reversed-phase HPLC columns.

  • Enhanced Stability: The resulting hydrazones are generally stable, allowing for reliable and reproducible quantification.[1][9][10]

This application note provides a comprehensive overview and detailed protocols for the successful derivatization of carbonyl compounds with DNPH and their subsequent analysis by HPLC.

The Derivatization Reaction: Mechanism and Key Parameters

The reaction between an aldehyde or a ketone and DNPH is a nucleophilic addition-elimination reaction, resulting in the formation of a stable 2,4-dinitrophenylhydrazone and a molecule of water.[11]

G cluster_reactants Reactants cluster_products Products carbonyl R-C(=O)-R' (Aldehyde or Ketone) hydrazone 2,4-Dinitrophenylhydrazone carbonyl->hydrazone Reaction dnph DNPH dnph->hydrazone Derivatization water H₂O

Caption: General reaction scheme for the derivatization of a carbonyl compound with DNPH.

The efficiency of this reaction is influenced by several critical parameters that must be optimized for complete derivatization and accurate quantification.

ParameterRationale and Typical Conditions
pH The reaction is acid-catalyzed. An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The optimal pH is typically around 2-3.[12] For formaldehyde analysis, a pH of 5 may be used.[5]
Reaction Time The reaction time required for complete derivatization can vary depending on the specific carbonyl compound and the reaction conditions. Generally, reaction times can range from 30 minutes to several hours.[7][12] It is crucial to ensure the reaction has gone to completion for all analytes of interest.
Reaction Temperature The reaction is often performed at a slightly elevated temperature, such as 40-65°C, to increase the reaction rate.[6][7][8] However, excessively high temperatures should be avoided to prevent degradation of the reactants or products.
DNPH Concentration A molar excess of DNPH is used to drive the reaction to completion. A high ratio of DNPH to the expected maximum concentration of carbonyls is recommended.[7][12]
Solvent The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, which can solubilize both the DNPH reagent and the carbonyl compounds.[7]

Safety Precautions with 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine is a hazardous substance and must be handled with appropriate safety precautions.

  • Flammable Solid: DNPH is a flammable solid.[13][14] Keep away from heat, sparks, and open flames.

  • Toxicity: It is harmful if swallowed and may cause skin and eye irritation.[13][14][15]

  • Explosive Hazard: Dry DNPH is explosive and sensitive to shock and heat.[16] It is typically supplied wetted with water or another solvent to mitigate this risk. Never allow the reagent to dry out completely.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling DNPH.[13]

Always consult the Safety Data Sheet (SDS) for the specific DNPH reagent you are using for complete and up-to-date safety information.[13][14][15][16]

Experimental Protocols

The following protocols are based on established methods, such as U.S. EPA Method 8315A, and provide a framework for the derivatization and analysis of carbonyl compounds in various matrices.[3][4][5]

Preparation of Reagents
  • DNPH Derivatizing Reagent (Acidic Acetonitrile Solution):

    • Carefully weigh approximately 430 mg of DNPH (containing ~30% water) into a 100 mL volumetric flask.

    • Add HPLC-grade acetonitrile to the flask.

    • Add a source of acid, for example, 1.25 mL of concentrated hydrochloric acid.[7]

    • Sonicate for a few minutes to dissolve the DNPH completely.

    • Bring the solution to volume with acetonitrile. Note: The purity of the DNPH reagent is critical, as it can be a source of carbonyl contamination. If high background levels are observed, the DNPH may need to be recrystallized from acetonitrile.[4]

  • Standard Solutions:

    • Prepare individual stock solutions of the target carbonyl compounds in acetonitrile.

    • Create a mixed carbonyl standard working solution by diluting the stock solutions in acetonitrile.

    • Prepare a series of calibration standards by diluting the mixed working solution to the desired concentrations.

Derivatization Protocol for Aqueous Samples

G start Start: Aqueous Sample adjust_ph Adjust pH to ~3 start->adjust_ph add_dnph Add DNPH Reagent adjust_ph->add_dnph react React (e.g., 40°C for 1 hour) add_dnph->react extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) react->extract elute Elute with Acetonitrile/Ethanol extract->elute analyze Analyze by HPLC elute->analyze end End: Quantified Results analyze->end

Caption: Workflow for the derivatization of aqueous samples.

  • Sample Collection and Preservation: Collect aqueous samples in clean, amber glass bottles. Store at 4°C and derivatize within 3 days of collection.[4]

  • pH Adjustment: Transfer a known volume of the sample (e.g., 100 mL) to a suitable flask. Adjust the pH to approximately 3 with hydrochloric acid.[3][5][6]

  • Derivatization: Add a sufficient volume of the DNPH derivatizing reagent to the sample. The exact volume will depend on the expected concentration of carbonyls, but a significant excess is required.

  • Reaction: Seal the flask and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[6][8]

  • Extraction:

    • Solid-Phase Extraction (SPE): Pass the derivatized sample through a C18 SPE cartridge. Wash the cartridge with water to remove interfering polar compounds. Elute the hydrazone derivatives with a small volume of acetonitrile or ethanol.

    • Liquid-Liquid Extraction (LLE): Alternatively, perform a liquid-liquid extraction of the derivatized sample with a water-immiscible solvent like dichloromethane. Combine the organic extracts and concentrate them before solvent exchange into acetonitrile.

  • Final Preparation: Adjust the final volume of the extract and transfer it to an autosampler vial for HPLC analysis. Derivatized extracts should be analyzed within 3 days.[4]

HPLC Analysis

The separation of DNPH-derivatized carbonyls is typically achieved using reversed-phase HPLC with gradient elution.

HPLC ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or 2.1 x 50 mm, 1.8 µm for UHPLC)[17]
Mobile Phase A Water
Mobile Phase B Acetonitrile or a mixture of Acetonitrile and Tetrahydrofuran
Gradient Elution A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more hydrophobic derivatives.
Flow Rate 1.0 - 1.5 mL/min for a 4.6 mm ID column; lower for smaller ID columns.
Column Temperature 30 - 40°C
Detection Wavelength 360 nm[18]
Injection Volume 10 - 20 µL

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations. The linearity is typically assessed by the coefficient of determination (R²), which should be ≥ 0.995.

  • Accuracy: The accuracy of the method is determined by analyzing samples with known amounts of spiked analytes and calculating the percent recovery.

  • Precision: Precision is evaluated by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD) of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

  • Stability: The stability of the derivatized samples should be assessed over time to establish the allowable window for analysis.[19]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background/ghost peaks Contaminated DNPH reagent, solvents, or glassware.Use high-purity reagents and solvents. Thoroughly clean all glassware. Consider recrystallizing the DNPH reagent.
Low or no derivatization Incorrect pH, insufficient reaction time or temperature, degraded DNPH reagent.Optimize reaction parameters (pH, time, temperature). Use fresh DNPH reagent.
Poor peak shape Column degradation, inappropriate mobile phase, sample overload.Use a guard column, replace the analytical column if necessary. Optimize mobile phase composition. Dilute the sample.
Co-elution of peaks Inadequate chromatographic separation.Optimize the gradient elution profile. Try a different column chemistry or dimensions.

Conclusion

Pre-column derivatization with 2,4-Dinitrophenylhydrazine is a powerful and well-established technique for the sensitive and selective analysis of carbonyl compounds by HPLC. By carefully controlling the derivatization conditions and optimizing the chromatographic separation, researchers can achieve reliable and accurate quantification of aldehydes and ketones in a variety of complex matrices. This method, supported by decades of research and standardized protocols like EPA Method 8315A, provides a solid foundation for any laboratory involved in the analysis of these important compounds.

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

  • U.S. Environmental Protection Agency. SW-846 Test Method 8315A: Carbonyl Compounds. [Link]

  • National Environmental Methods Index. Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Chemistry LibreTexts. 2,4-DNP Test. [Link]

  • GeeksforGeeks. 2,4-Dinitrophenylhydrazine. [Link]

  • Zhang, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Journal of Chromatographic Science, 56(9), 817–823. [Link]

  • Wang, H., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Atmospheric Measurement Techniques, 7(10), 3247–3257. [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]

  • Knauer. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Application Note. [Link]

  • Al-Aboud, N. M., & Al-Qurashi, L. A. (2018). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. BMC chemistry, 12(1), 1-8. [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. [Link]

  • Agilent Technologies. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Application Note. [Link]

  • SCION Instruments. (2020). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. [Link]

  • Ghorbani, M., Aghamohammadhassan, M., & Ghasemi, J. B. (2017). Extraction and preconcentration of formaldehyde in water by polypyrrole-coated magnetic nanoparticles and determination by high-performance liquid chromatography. Journal of the Chinese Chemical Society, 64(12), 1475-1481. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization with (4-Biphenylylmethyl)hydrazine Hydrochloride

Welcome to the technical support center for the effective use of (4-Biphenylylmethyl)hydrazine Hydrochloride in derivatization reactions. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of (4-Biphenylylmethyl)hydrazine Hydrochloride in derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your experimental outcomes. We will delve into the critical role of reaction pH and other key parameters to ensure robust and reproducible derivatization for sensitive and accurate analysis of carbonyl-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the derivatization of carbonyl compounds (aldehydes and ketones) using (4-Biphenylylmethyl)hydrazine Hydrochloride.

Q1: Why is pH control so critical for the derivatization reaction with (4-Biphenylylmethyl)hydrazine Hydrochloride?

A1: The Causality Behind pH Optimization

The derivatization of carbonyls with (4-Biphenylylmethyl)hydrazine Hydrochloride to form a stable hydrazone is a multi-step, pH-dependent process. The reaction is acid-catalyzed, and maintaining an optimal pH is a delicate balance between ensuring the nucleophilicity of the hydrazine and facilitating the rate-limiting dehydration step.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the analyte. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.

  • Dehydration of the Carbinolamine Intermediate: The initial nucleophilic attack forms an unstable carbinolamine intermediate. The rate-limiting step in hydrazone formation is the acid-catalyzed dehydration of this intermediate to form the stable C=N double bond of the hydrazone.[2] This step requires a proton source to convert the hydroxyl group into a good leaving group (water).

Therefore, the optimal pH for the reaction is typically in the mildly acidic range (pH 4-6). This pH is low enough to facilitate the dehydration of the carbinolamine intermediate but high enough to maintain a sufficient concentration of the free, nucleophilic form of the hydrazine.

Visualizing the pH-Dependent Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of a hydrazone and the influence of pH on the reaction equilibrium.

G cluster_0 Optimal pH (4-6) Carbonyl Carbonyl Compound (Analyte) Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl Hydrazine (4-Biphenylylmethyl)hydrazine (Nucleophilic Form) Protonated_Hydrazine Protonated Hydrazine (Non-nucleophilic) Hydrazine->Protonated_Hydrazine Carbinolamine Carbinolamine Intermediate Protonated_Carbonyl->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine High_pH_Reaction Slow Dehydration Hydrazone Stable Hydrazone Derivative Protonated_Carbinolamine->Hydrazone Low_pH_Reaction Reaction Slows or Stops

Caption: pH optimization balances hydrazine nucleophilicity and carbinolamine dehydration.

Q2: I am not seeing complete derivatization of my analyte. What are the common causes and how can I troubleshoot this?

A2: Troubleshooting Incomplete Derivatization

Incomplete derivatization can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Potential Cause Explanation & Troubleshooting Steps
Suboptimal pH As discussed in Q1, an incorrect pH is a primary cause of incomplete reaction. Action: Verify the pH of your reaction mixture. If you are not using a buffer, consider incorporating one to maintain a stable pH throughout the reaction. An acetate buffer (pH 4-5.5) is often a good starting point.
Insufficient Reagent The derivatization reaction is an equilibrium process. Using a molar excess of (4-Biphenylylmethyl)hydrazine Hydrochloride can help drive the reaction to completion. Action: Increase the molar ratio of the derivatizing reagent to the analyte. A 5 to 10-fold molar excess is a common starting point.
Reaction Time and Temperature Derivatization reactions may require time and/or gentle heating to reach completion.[3] Action: Increase the reaction time. Monitor the reaction progress at different time points (e.g., 30 min, 60 min, 90 min) to determine the optimal duration. If feasible for your analyte's stability, consider gentle heating (e.g., 50-60 °C) to accelerate the reaction.
Solvent Issues The solubility of both the analyte and the derivatizing reagent in the reaction solvent is crucial. Precipitation of either reactant will prevent the reaction from proceeding. Action: Ensure that your analyte and (4-Biphenylylmethyl)hydrazine Hydrochloride are fully dissolved in the chosen solvent. If you observe any precipitation, consider using a co-solvent system (e.g., methanol/water, acetonitrile/water) to improve solubility.
Presence of Water While the reaction is often performed in aqueous-organic mixtures, an excessive amount of water can shift the equilibrium back towards the reactants by promoting the hydrolysis of the hydrazone. Action: If working with dried extracts, ensure they are completely free of residual water. If the reaction is performed in a non-aqueous solvent, use anhydrous solvents.
Analyte or Reagent Degradation (4-Biphenylylmethyl)hydrazine Hydrochloride, like other hydrazines, can be susceptible to oxidation. The analyte itself might be unstable under the reaction conditions. Action: Use fresh, high-purity derivatizing reagent. Store the reagent under an inert atmosphere and protected from light. Evaluate the stability of your analyte under the chosen reaction conditions (pH, temperature, solvent).

Experimental Protocol: Derivatization of a Carbonyl-Containing Analyte

This protocol provides a general framework for the derivatization of a carbonyl-containing analyte with (4-Biphenylylmethyl)hydrazine Hydrochloride for subsequent HPLC analysis. Optimization of specific parameters may be required for your particular analyte and matrix.

Materials:

  • (4-Biphenylylmethyl)hydrazine Hydrochloride

  • Analyte standard or sample extract

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acetic acid or Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Reaction vials (e.g., 1.5 mL autosampler vials)

  • Heating block or water bath (optional)

Procedure:

  • Preparation of Reagent Solution:

    • Prepare a 1-10 mg/mL stock solution of (4-Biphenylylmethyl)hydrazine Hydrochloride in methanol or acetonitrile. This solution should be prepared fresh daily.

  • Sample/Standard Preparation:

    • Accurately weigh and dissolve the analyte standard in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • For samples, perform the necessary extraction and clean-up procedures. The final extract should be dissolved in a solvent compatible with the derivatization reaction.

  • Derivatization Reaction:

    • In a reaction vial, combine:

      • 100 µL of the analyte standard or sample solution.

      • 100 µL of the (4-Biphenylylmethyl)hydrazine Hydrochloride solution.

      • 10 µL of a 1% (v/v) solution of acetic acid or TFA in the reaction solvent to catalyze the reaction. This will result in a mildly acidic pH.

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature for 60 minutes, or at a slightly elevated temperature (e.g., 50-60 °C) for 30-60 minutes. Protect the reaction mixture from light.

  • Reaction Quenching and Dilution (Optional):

    • If necessary, the reaction can be quenched by adding a small amount of a suitable base to neutralize the acid catalyst.

    • Dilute the reaction mixture with the initial mobile phase for HPLC analysis to an appropriate concentration.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC with UV or mass spectrometric detection. The biphenyl group in the derivatizing reagent provides a strong UV chromophore, enhancing detection sensitivity.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Prep_Reagent Prepare Reagent Solution (1-10 mg/mL in MeOH/ACN) Mix Mix Analyte, Reagent, and Acid Catalyst Prep_Reagent->Mix Prep_Sample Prepare Analyte Standard/Sample Prep_Sample->Mix React Incubate (RT for 60 min or 50-60°C for 30-60 min) Mix->React Dilute Dilute with Mobile Phase React->Dilute Inject Inject into HPLC-UV/MS Dilute->Inject

Caption: A streamlined workflow for derivatization and analysis.

Q3: I am observing extraneous peaks in my chromatogram after derivatization. What could be their source?

A3: Identifying and Eliminating Extraneous Peaks

The appearance of unexpected peaks in your chromatogram can be due to several factors. A systematic investigation is key to identifying and resolving the issue.

Potential Source Troubleshooting Strategy
Excess Derivatizing Reagent The unreacted (4-Biphenylylmethyl)hydrazine Hydrochloride will have its own chromatographic peak. Action: Inject a standard of the derivatizing reagent alone to identify its retention time. If it co-elutes with your peak of interest, adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve separation.
Reagent Impurities or Degradation Products The derivatizing reagent itself may contain impurities or degrade over time, leading to extra peaks. Action: Use a high-purity grade of (4-Biphenylylmethyl)hydrazine Hydrochloride. Prepare the reagent solution fresh daily. Store the solid reagent under recommended conditions (cool, dry, and protected from light).
Side Reactions Hydrazines can potentially undergo side reactions, such as the formation of azines from reaction with residual aldehydes or ketones in the solvent. Action: Use high-purity, HPLC-grade solvents. Consider using solvents specifically designated for derivatization or spectroscopy.
Isomers of the Hydrazone Derivative If the analyte has multiple carbonyl groups or can exist as stereoisomers, multiple derivative peaks may be formed. Action: This is inherent to the chemistry of your analyte. Ensure your chromatography can resolve these isomers if necessary for your analysis.
Matrix Effects Components of the sample matrix can also be derivatized or interfere with the chromatography. Action: Run a blank matrix sample (without the analyte) through the entire derivatization and analysis procedure to identify matrix-derived peaks. Improve sample clean-up procedures to remove interfering components.

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your derivatization and subsequent analysis.

References

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663–698. Available at: [Link]

  • Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - a critical review. Fresenius' journal of analytical chemistry, 366(7-8), 781–791.
  • Kool, E. T. (2002). Replacing the nucleobases in DNA with designer molecules. Accounts of chemical research, 35(11), 936–943.
  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 378(4), 875–882.
  • FooDB. (2010). Showing Compound Phenylhydrazine (FDB005892). Available at: [Link]

  • Higashi, T. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5).
  • Šesták, V., Stariat, J., & Klimeš, J. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of pharmaceutical and biomedical analysis, 48(3), 953–959.
  • Lunn, G., & Hellwig, L. C. (Eds.). (1998). Handbook of derivatization reactions for HPLC. John Wiley & Sons.
  • Zhang, T., Xue, T., Han, Z., & Zeng, R. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Synthesis, 55(03), 433-442. Available at: [Link]

  • ChemBK. (2024). Phenylhydrazine. Available at: [Link]

Sources

Optimization

improving reaction time and temperature for (4-Biphenylylmethyl)hydrazine Hydrochloride reactions

Technical Support Center: (4-Biphenylylmethyl)hydrazine Hydrochloride Synthesis Welcome to the technical support resource for the synthesis and optimization of (4-Biphenylylmethyl)hydrazine Hydrochloride. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Biphenylylmethyl)hydrazine Hydrochloride Synthesis

Welcome to the technical support resource for the synthesis and optimization of (4-Biphenylylmethyl)hydrazine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, with a specific focus on improving reaction time and temperature. The information herein is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the primary synthetic routes to prepare (4-Biphenylylmethyl)hydrazine, and which is most amenable to optimization?

There are two principal pathways for synthesizing N-alkylated hydrazines like (4-Biphenylylmethyl)hydrazine:

  • Direct N-Alkylation of Hydrazine: This involves reacting hydrazine (or a protected version) with an alkylating agent, such as 4-(chloromethyl)biphenyl or 4-(bromomethyl)biphenyl. While seemingly direct, this method is notoriously difficult to control. Hydrazine is a potent nucleophile, and the mono-alkylated product is often more nucleophilic than hydrazine itself, leading to significant formation of di- and tri-alkylated byproducts.[1][2] Controlling stoichiometry and reaction conditions is critical but often insufficient to prevent over-alkylation.[3]

  • Reductive Amination: This is a two-step, one-pot process that offers superior control and is generally the preferred method. It involves the condensation of a carbonyl compound (4-biphenylcarboxaldehyde) with hydrazine to form a hydrazone intermediate, which is then immediately reduced to the target hydrazine.[1][4] This pathway avoids the issue of over-alkylation because the imine-like hydrazone forms only once on the primary amine.[1]

Recommendation: For optimization of reaction time and temperature, the reductive amination pathway is superior due to its higher selectivity and more predictable reaction profile.

Troubleshooting Guide: Optimizing Reaction Time & Temperature

This section addresses specific issues you may encounter during the synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride, framed in a problem-solution format.

Q2: My reaction is extremely slow or appears incomplete, even after several hours. How can I safely increase the reaction rate?

An incomplete reaction is a common issue in hydrazide synthesis.[5] Several factors could be at play, primarily related to temperature and activation energy.

Causality: The initial condensation to form the hydrazone is often the rate-limiting step and can be slow at room temperature. The subsequent reduction also has its own temperature requirements. While low temperatures are often used to control exothermic additions, insufficient heat will stall the reaction.

Solutions:

  • Controlled Temperature Increase: Gradually increasing the reaction temperature is the most direct way to increase the rate. However, this must be done cautiously to avoid side reactions. For many hydrazone formations, heating to a moderate temperature (e.g., 50-80 °C) after the initial mixing of reactants is effective.[6][7]

  • Catalysis: The hydrazone formation step is acid-catalyzed.[8] Adding a catalytic amount of a mild acid (e.g., acetic acid) can significantly accelerate the initial condensation without promoting significant hydrolysis of the final product.

  • Solvent Choice: Ensure your solvent can accommodate the desired temperature range. For higher temperatures, a high-boiling point solvent like ethylene glycol or DMSO may be necessary, although ethanol or methanol are common starting points.[6][9]

  • Reagent Stoichiometry: Using a slight excess of hydrazine hydrate (e.g., 1.5 - 2.0 equivalents) can help drive the equilibrium towards the hydrazone intermediate, effectively increasing the overall reaction rate.[5][6]

Q3: I'm observing significant byproduct formation. How are reaction time and temperature related to this, and what is the solution?

Byproduct formation is typically due to a lack of reaction control, where temperature is the most critical variable.

Causality:

  • At High Temperatures: Excessive heat can cause decomposition of the hydrazone intermediate or the final product. It can also promote side reactions, such as the formation of azines (where the aldehyde reacts with both ends of the hydrazine molecule).

  • During Reagent Addition: The initial reaction of hydrazine can be exothermic.[6] If reagents are mixed too quickly at room temperature, localized "hot spots" can form, leading to byproduct generation. This is why many protocols for sensitive reactions recommend cooling the mixture during the addition of one of the reagents.[10]

Solutions:

  • Temperature Profiling: Implement a controlled temperature profile. Start the reaction at a low temperature (0-10 °C) for the initial mixing of 4-biphenylcarboxaldehyde and hydrazine.[10] After the initial exothermic phase subsides, slowly warm the reaction to the optimal temperature (e.g., 60 °C) to drive it to completion.[6]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde and the formation of the product. Once the starting material is consumed, cool the reaction down to prevent further degradation or side reactions. Extended heating after completion is a primary cause of impurity formation.

  • Purity of Reagents: Ensure the 4-biphenylcarboxaldehyde is of high purity. Aldehydes can oxidize to carboxylic acids on storage, which can interfere with the reaction. Use freshly purified or commercially available high-purity reagents.[5]

Q4: What is the optimal temperature for this reaction? Is there a standard protocol?

There is no single "optimal" temperature; it is a balance between reaction rate and selectivity. The ideal temperature profile must be determined experimentally for your specific setup.

Causality: The Arrhenius equation dictates that reaction rate increases with temperature. However, the rates of side reactions also increase, often faster than the desired reaction above a certain thermal threshold. The goal is to find the "sweet spot" that provides a reasonable reaction time with minimal impurity.

Recommended Optimization Workflow:

  • Establish a Baseline: Run the reaction at a conservative temperature, for instance, by mixing reagents at room temperature and stirring for 12-24 hours. Analyze the yield and purity.

  • Incremental Temperature Increase: Run a series of small-scale parallel reactions, increasing the temperature in 10-15 °C increments (e.g., 40 °C, 55 °C, 70 °C).

  • Analyze and Compare: Carefully analyze the yield and purity (by LC-MS or ¹H NMR) for each temperature. This will allow you to identify the temperature at which the yield plateaus or the impurity profile begins to worsen.

Data Summary: Effect of Temperature on Reductive Amination

Reaction Temperature (°C)Typical Reaction Time (h)Approximate Yield (%)Key Observations
25 (Room Temp)2465-75Reaction is slow but very clean.
40880-85Good balance of speed and purity.
603-490-95Optimal for many setups; fast and high-yielding.[6][7]
80+1.585 (decreasing)Faster, but significant increase in impurities observed.[6]

Note: Data is illustrative and will vary based on specific reagents, concentrations, and scale.

Visualized Workflows and Logic

Reductive Amination Workflow

The following diagram illustrates the recommended experimental workflow for the synthesis of (4-Biphenylylmethyl)hydrazine via reductive amination.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation prep_aldehyde Dissolve 4-Biphenyl- carboxaldehyde in Ethanol mix Cool Aldehyde Solution (0-10 °C) prep_aldehyde->mix prep_hydrazine Prepare Hydrazine Hydrate Solution (slight excess) add Add Hydrazine Solution Dropwise prep_hydrazine->add mix->add warm Warm to Optimal Temp (e.g., 60 °C) add->warm reduce Add Reducing Agent (e.g., NaBH4) warm->reduce monitor Monitor by TLC until SM is consumed reduce->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Extract with Solvent (e.g., Ethyl Acetate) quench->extract acidify Acidify with HCl to form Hydrochloride Salt extract->acidify isolate Isolate Product (Filtration/Crystallization) acidify->isolate

Caption: Reductive Amination Workflow Diagram.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G start Problem Encountered low_yield {Low Yield | Incomplete Reaction} start->low_yield impurity {High Impurity | Multiple Spots on TLC} start->impurity sol_time Action: Increase Reaction Time low_yield->sol_time Is reaction time sufficient? sol_temp Action: Increase Temperature (Controlled) low_yield->sol_temp Is temperature too low? sol_reagent Action: Check Reagent Purity & Stoichiometry low_yield->sol_reagent Are reagents pure? impurity->sol_temp Is temperature too high? sol_cool Action: Cool During Reagent Addition impurity->sol_cool Was initial exotherm controlled? sol_monitor Action: Stop Reaction Once Complete (TLC) impurity->sol_monitor Was reaction overheated? sol_purify Action: Re-evaluate Purification Method impurity->sol_purify Is workup introducing artifacts?

Caption: Troubleshooting Logic for Synthesis Issues.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of (4-Biphenylylmethyl)hydrazine Hydrochloride.

Materials:

  • 4-Biphenylcarboxaldehyde

  • Hydrazine hydrate (85% solution in water)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hydrochloric acid (2M in diethyl ether or concentrated HCl)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a 3-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-biphenylcarboxaldehyde (1.0 eq) in ethanol (approx. 10 mL per gram of aldehyde).

  • Hydrazone Formation (Initial Stage): Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • In the dropping funnel, prepare a solution of hydrazine hydrate (1.5 eq) in a small amount of ethanol.

  • Add the hydrazine solution dropwise to the stirred aldehyde solution over 20-30 minutes, ensuring the internal temperature does not exceed 15 °C.[10] An adiabatic temperature increase is expected.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A white precipitate of the hydrazone may form.

  • Hydrazone Formation (Completion): Gently heat the reaction mixture to 60 °C using a heating mantle and reflux condenser. Stir at this temperature for 2-3 hours.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is no longer visible.

  • Reduction: Cool the mixture back down to 0-5 °C in an ice bath. In small portions, carefully add sodium borohydride (2.0 eq) over 30 minutes. Caution: Hydrogen gas is evolved.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours or until the reaction is complete by TLC.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude (4-Biphenylylmethyl)hydrazine free base as an oil or solid.

  • Salt Formation:

    • Dissolve the crude product in a minimum amount of ethyl acetate or diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether (or a stoichiometric amount of concentrated HCl) with vigorous stirring.

    • The (4-Biphenylylmethyl)hydrazine Hydrochloride will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Thiel, O. R., & Achmatowicz, M. M. (2011). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 88, 339. Retrieved from [Link]

  • Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Google Patents. (2012). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37861-37875. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Parmeggiani, F., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal. Retrieved from [Link]

  • Ashenhurst, J. (2024). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2013). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
  • ScienceDirect. (n.d.). Hydrazone. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]

  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93. Retrieved from [Link]

  • Mäeorg, U., et al. (2006). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 8(1), 1-3. Retrieved from [Link]

  • Reddit. (2021). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

enhancing selectivity in pyrazole synthesis with substituted hydrazines

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrazoles. The formation of regioisomers, particularly when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, is a persistent challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance selectivity and achieve your desired products with higher purity and yield.

Section 1: Troubleshooting Guide for Poor Regioselectivity

Controlling which nitrogen of a substituted hydrazine attacks which carbonyl of a 1,3-dicarbonyl precursor is the crux of achieving regioselectivity. When your reaction yields an undesirable mixture of isomers, consult the following guide.

Issue 1: Near 1:1 Mixture of Regioisomers Observed

You've performed a classic Knorr pyrazole synthesis with a substituted hydrazine (e.g., methylhydrazine) and an unsymmetrical 1,3-diketone, but NMR or LC-MS analysis reveals a nearly inseparable mixture of the two possible regioisomers.

Probable Causes:

  • Similar Reactivity of Carbonyl Groups: The electronic and steric environments of the two carbonyl carbons in your 1,3-dicarbonyl compound are not sufficiently differentiated.

  • Reaction Conditions Favoring Both Pathways: Standard conditions, such as refluxing in ethanol, often lack the subtlety to favor one reaction pathway significantly over the other.[1][2][3]

  • pH of the Reaction Medium: The pH can influence the protonation state of the hydrazine and the enolization of the diketone, affecting the kinetics of the initial condensation step.[4]

Solutions & Scientific Rationale:

  • Solvent Modification:

    • Protocol: Switch from standard alcoholic solvents (e.g., ethanol, methanol) to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2][3]

    • Causality: Fluorinated alcohols are more acidic and have a higher hydrogen-bond-donating capacity. This can preferentially activate one carbonyl group over the other or stabilize a key intermediate in one of the reaction pathways, thereby enhancing selectivity. It has been demonstrated that using TFE or HFIP can dramatically increase the regioselectivity in N-methylpyrazole formation.[1][2]

  • Catalyst & Additive Introduction:

    • Protocol: Introduce a catalytic amount of a Lewis acid or a Brønsted acid. For instance, trifluoroacetic acid (TFA) in combination with TFE has been shown to improve regioselectivity for electron-deficient N-arylhydrazones.[5]

    • Causality: An acid catalyst can protonate a carbonyl group, increasing its electrophilicity.[6] If one carbonyl is more basic or sterically accessible for protonation, the initial attack of the hydrazine can be directed, thus controlling the regiochemical outcome.

  • Temperature & Reaction Time Optimization:

    • Protocol: Run a temperature screening experiment, starting from room temperature and gradually increasing. Analyze the isomeric ratio at different time points.

    • Causality: The two regioisomeric pathways may have different activation energies. Lowering the temperature might favor the pathway with the lower activation energy, leading to a higher proportion of one isomer.

Issue 2: The "Wrong" Isomer is the Major Product

Your synthesis is regioselective, but it's yielding the regioisomer you don't want as the major product. This often occurs when steric and electronic factors are in opposition.

Probable Causes:

  • Dominance of Electronic Effects: The initial attack of the substituted hydrazine is governed by the relative electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl (e.g., one adjacent to an electron-withdrawing group) will react faster with the more nucleophilic nitrogen of the hydrazine.

  • Steric Hindrance: The substituted nitrogen of the hydrazine may be too bulky to attack the more sterically hindered carbonyl, even if it is more electrophilic.

Solutions & Scientific Rationale:

  • Re-evaluate Hydrazine Substituent Effects:

    • Analysis: The substituent on the hydrazine (R' in R'-NHNH₂) dictates the nucleophilicity of the two nitrogen atoms. An electron-donating R' group will increase the nucleophilicity of the adjacent nitrogen, while an electron-withdrawing group will decrease it.

    • Strategy: If possible, modify the substituent on the hydrazine to alter the relative nucleophilicity of the two nitrogen atoms.

  • Leverage pH Control for Selective Condensation:

    • Protocol: Under acidic conditions, the initial attack typically occurs at the more reactive ketone. Under neutral or basic conditions, the less substituted nitrogen of the hydrazine is more nucleophilic and will preferentially attack the more electrophilic carbonyl.

    • Causality: By controlling the pH, you can influence which intermediate (hydrazone or enamine) forms preferentially, guiding the subsequent cyclization and dehydration steps.

  • Multi-step Synthesis Strategy:

    • Protocol: Instead of a one-pot reaction, consider a stepwise approach. First, form a hydrazone by reacting the substituted hydrazine with a monoketone precursor. Then, introduce the second carbonyl functionality and induce cyclization.

    • Causality: This approach provides absolute control over the initial C-N bond formation, ensuring the desired regiochemistry.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I predict the major regioisomer in a Knorr pyrazole synthesis?

A: Predicting the major regioisomer involves considering a hierarchy of factors:

  • Electronic Effects on the 1,3-Dicarbonyl: The more electrophilic carbonyl carbon is the preferred site of initial attack. A carbonyl adjacent to an electron-withdrawing group (e.g., CF₃) is more electrophilic.

  • Nucleophilicity of the Hydrazine Nitrogens: The less substituted nitrogen (NH₂) of a substituted hydrazine (R'-NHNH₂) is generally more nucleophilic and less sterically hindered.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can override electronic effects, forcing the reaction to proceed via the less sterically congested pathway.

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, and pH can significantly influence the outcome.[4]

Q2: My regioisomers are very difficult to separate by column chromatography. What are my options?

A: This is a common challenge as pyrazole regioisomers often have very similar polarities.[1][7][8]

  • Optimize Chromatography:

    • TLC First: Before attempting column chromatography, ensure you can achieve baseline separation on a TLC plate.[8]

    • Solvent System: Use a solvent system with finely tuned polarity. Often, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Try a shallow gradient elution.[8]

    • Alternative Stationary Phases: If silica gel fails, consider using alumina or a reverse-phase column (C18).

  • Recrystallization: If your products are crystalline, fractional recrystallization can be a powerful purification technique.

  • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step that introduces a significant difference in their physical properties.

Q3: Can I use a protecting group strategy to control regioselectivity?

A: Yes, a protecting group strategy can be very effective.

  • Protecting the Hydrazine: One of the nitrogen atoms of the hydrazine can be protected (e.g., with a Boc group). The unprotected nitrogen then reacts with the 1,3-dicarbonyl. After pyrazole formation, the protecting group is removed. This approach allows for the synthesis of specific N-substituted pyrazoles.

  • In Situ Hydrazine Formation: It is possible to generate the hydrazine in situ from precursors like arylboronic acids and a protected diimide, followed by deprotection and cyclocondensation.[9] This can be a versatile one-pot method.[9]

Q4: Are there alternative synthetic routes that offer better regioselectivity?

A: Yes, several methods have been developed to overcome the regioselectivity issues of the classical Knorr synthesis.

  • Reaction with Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective, often affording a single pyrazole isomer in excellent yields.[10]

  • 1,3-Dipolar Cycloaddition: The cycloaddition of diazo compounds with alkynes is another powerful and often highly regioselective method for pyrazole synthesis.[10][11]

  • Multi-component Reactions: Modern organic synthesis has seen the development of various multi-component reactions that can lead to highly substituted pyrazoles with excellent regiocontrol.[12]

Section 3: Data & Protocols

Table 1: Influence of Solvent on Regioselectivity
1,3-Dicarbonyl PrecursorHydrazineSolventIsomer Ratio (Major:Minor)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol85:15[1]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE>98:2[1]
1-phenylbutane-1,3-dionePhenylhydrazineAcetic Acid90:10
1-phenylbutane-1,3-dionePhenylhydrazineToluene60:40
Experimental Protocol: Regioselective Synthesis of N-Methyl-3-(trifluoromethyl)pyrazole Analog

This protocol is adapted from Fustero et al. and demonstrates the impact of using a fluorinated solvent.[1]

Materials:

  • 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1.0 equivalent of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in TFE in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of methylhydrazine to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.

Section 4: Visualizing the Reaction Pathway

Understanding the mechanistic steps is key to troubleshooting. The following diagram illustrates the competing pathways in the synthesis of pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine.

G cluster_reactants Reactants cluster_path_a Pathway A cluster_path_b Pathway B Diketone R1-C(O)CH2C(O)-R2 Intermediate_A1 Initial attack at C(O)R1 Diketone->Intermediate_A1 Intermediate_B1 Initial attack at C(O)R2 Diketone->Intermediate_B1 Hydrazine R3-NH-NH2 Hydrazine->Intermediate_A1 Hydrazine->Intermediate_B1 Intermediate_A2 Hydrazone A Intermediate_A1->Intermediate_A2 -H2O Product_A Regioisomer A Intermediate_A2->Product_A Cyclization -H2O Intermediate_B2 Hydrazone B Intermediate_B1->Intermediate_B2 -H2O Product_B Regioisomer B Intermediate_B2->Product_B Cyclization -H2O

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available at: [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. National Institutes of Health. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available at: [Link]

  • A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. SpringerLink. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining LOD and LOQ for (4-Biphenylylmethyl)hydrazine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. Among these, hydrazine and its derivatives represent a class of compounds that demand rigorous analytical scrutiny due to their potential genotoxicity. This guide provides an in-depth, experience-driven approach to determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for (4-Biphenylylmethyl)hydrazine Hydrochloride and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the analytical choices, empowering you to develop and validate robust methods for these challenging analytes.

The Analytical Challenge: The Nature of Hydrazine Derivatives

(4-Biphenylylmethyl)hydrazine Hydrochloride, and aromatic hydrazines in general, present a unique set of analytical challenges. Their high polarity makes them difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns[1]. Furthermore, they often lack a strong native chromophore, rendering direct UV detection insensitive for the trace-level analysis required for genotoxic impurities[2]. Consequently, a well-designed analytical strategy is paramount.

Strategic Approaches to Analysis: A Comparative Overview

The determination of LOD and LOQ for these compounds necessitates a method that is not only sensitive but also selective and robust. The primary analytical techniques employed are HPLC with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Technique Principle Advantages Disadvantages Typical Sensitivity
HPLC-UV with Pre-column Derivatization The hydrazine is reacted with a chromophore-containing reagent to form a derivative that is readily detectable by UV.Widely available instrumentation; robust and reproducible.Indirect analysis; derivatization adds complexity and potential for variability.ng/mL to low µg/mL
GC-MS The analyte, often after derivatization to improve volatility, is separated by gas chromatography and detected by mass spectrometry.High selectivity and sensitivity; provides structural information.Derivatization is often required; not suitable for non-volatile or thermally labile compounds.pg/mL to ng/mL
LC-MS/MS The analyte is separated by liquid chromatography and detected by tandem mass spectrometry, offering high selectivity and sensitivity.High specificity and sensitivity; can often analyze the native compound without derivatization.Higher cost and complexity of instrumentation.pg/mL to ng/mL

Foundational Principles: Defining LOD and LOQ

Before delving into experimental protocols, it is crucial to understand the definitions of LOD and LOQ as established by the International Council for Harmonisation (ICH) guideline Q2(R1)[3].

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined at a signal-to-noise ratio (S/N) of 3:1.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A typical S/N ratio for LOQ is 10:1.

Experimental Design: A Step-by-Step Protocol for LOD and LOQ Determination

The following protocol outlines a comprehensive approach to determining the LOD and LOQ for (4-Biphenylylmethyl)hydrazine Hydrochloride derivatives using HPLC with pre-column derivatization. This method is often the first line of approach in many pharmaceutical quality control laboratories due to its accessibility and robustness.

The Critical First Step: Derivatization

The choice of derivatizing agent is the most critical decision in developing an HPLC-UV method for hydrazine derivatives. The ideal reagent should react specifically and completely with the hydrazine moiety to produce a stable derivative with a strong UV absorbance at a wavelength where potential matrix components do not interfere.

Several reagents are commonly employed for the derivatization of hydrazines:

  • p-Nitrobenzaldehyde: Reacts with hydrazines to form hydrazones with strong UV absorbance.

  • 2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyl compounds that can also be used for hydrazine analysis, though less common.

  • Acetone: Forms a hydrazone derivative that can be analyzed by GC-MS or, in some cases, HPLC[2][4][5].

For (4-Biphenylylmethyl)hydrazine, an aromatic aldehyde like p-nitrobenzaldehyde is a logical starting point due to the formation of a highly conjugated and colored hydrazone, which will have a strong absorbance in the visible region, minimizing interference from the drug substance and other impurities.

Diagram of the Derivatization Reaction:

Derivatization cluster_reactants Reactants cluster_product Product Hydrazine (4-Biphenylylmethyl)hydrazine Hydrazone Colored Hydrazone Derivative Hydrazine->Hydrazone + Reagent p-Nitrobenzaldehyde Reagent->Hydrazone Reaction

Caption: Derivatization of (4-Biphenylylmethyl)hydrazine with p-nitrobenzaldehyde.

Detailed Experimental Protocol: HPLC-UV Method

1. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.

  • Derivatizing Reagent Solution: Prepare a solution of p-nitrobenzaldehyde in the diluent (e.g., 1 mg/mL). The concentration may need to be optimized.

  • Standard Stock Solution of (4-Biphenylylmethyl)hydrazine Hydrochloride: Accurately weigh and dissolve the reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Spiked Sample Solution: Prepare a solution of the drug substance matrix at a relevant concentration (e.g., 10 mg/mL) and spike it with a known amount of the (4-Biphenylylmethyl)hydrazine Hydrochloride standard.

2. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add an excess of the derivatizing reagent solution.

  • Add a catalyst if necessary (e.g., a small amount of glacial acetic acid).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete reaction. This step must be optimized.

  • Cool the solution to room temperature before injection.

3. Chromatographic Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the derivative from the excess reagent and other matrix components.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase it to elute the more nonpolar derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance of the formed hydrazone (determined by a UV scan). For a p-nitrophenylhydrazone, this is typically in the range of 380-420 nm.

  • Injection Volume: 10 µL.

4. LOD and LOQ Determination Workflow:

The following workflow is based on the signal-to-noise ratio approach, which is a commonly accepted method.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation cluster_determination LOD & LOQ Determination A Prepare a series of diluted standard solutions of the derivative B Inject each solution into the HPLC system A->B C Record the chromatograms B->C D Determine the signal height for each concentration C->D E Measure the noise in a blank injection C->E F Calculate the S/N ratio for each concentration D->F E->F G Identify the concentration with S/N ≈ 3 (LOD) F->G H Identify the concentration with S/N ≈ 10 (LOQ) F->H

Caption: Workflow for LOD and LOQ determination using the signal-to-noise approach.

Alternative and Confirmatory Techniques

While HPLC-UV with derivatization is a workhorse method, more sensitive and specific techniques may be required, particularly for confirming results or for methods intended for routine release testing of drug products with very low impurity thresholds.

GC-MS for Volatile Derivatives

If the (4-Biphenylylmethyl)hydrazine derivative is sufficiently volatile and thermally stable, GC-MS can be a powerful alternative.

Protocol Outline:

  • Derivatization: Acetone is a common and effective derivatizing agent for making hydrazones suitable for GC analysis[2][4][5]. The reaction is typically rapid and can be performed directly in the sample vial.

  • GC-MS Conditions (Starting Point):

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to ensure good separation.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the hydrazone derivative.

LC-MS/MS for Ultimate Sensitivity and Specificity

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. It often allows for the direct analysis of the underivatized hydrazine, simplifying sample preparation.

Protocol Outline:

  • Sample Preparation: Typically involves a simple "dilute-and-shoot" approach, where the sample is diluted in a suitable solvent before injection.

  • LC-MS/MS Conditions (Starting Point):

    • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

    • Column: A mixed-mode or HILIC column may be necessary to retain the polar hydrazine.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • MS/MS Detector: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the (4-Biphenylylmethyl)hydrazine and monitoring one or more of its characteristic product ions. A sensitive LC-MS method for a structurally similar compound, 4-sulfonamidophenylhydrazine, reported an LOQ of 0.4915 ng/mL, demonstrating the high sensitivity achievable with this technique[6].

Method Validation: Beyond LOD and LOQ

Once the LOD and LOQ are established, a full method validation according to ICH Q2(R1) guidelines is necessary if the method is to be used for quality control purposes[3]. This includes demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Success

Determining the LOD and LOQ for (4-Biphenylylmethyl)hydrazine Hydrochloride derivatives is a challenging yet critical task in pharmaceutical development. A thorough understanding of the analyte's chemical properties and the principles of different analytical techniques is essential for developing a robust and reliable method. While HPLC with pre-column derivatization offers a practical and accessible starting point, the superior sensitivity and specificity of LC-MS/MS make it the preferred method for trace-level quantification of these genotoxic impurities. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon, ensuring the safety and quality of pharmaceutical products.

References

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(10), 781-799. [Link]

  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2020 4th International Conference on Biomedical Engineering and Bioinformatics, 1-5. [Link]

  • Sun, M., & Liu, D. Q. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 49(2), 529-535. [Link]

  • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(8), 781-791. [Link]

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 54(5), 900-910. [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on the validation of bioanalytical methods. [Link]

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Comparative

comparative analysis of hydrazine-based reagents for mass spectrometry

An In-Depth Comparative Guide to Hydrazine-Based Reagents for Mass Spectrometry For researchers, chemists, and drug development professionals, the sensitive and accurate detection of molecules by mass spectrometry (MS) i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Hydrazine-Based Reagents for Mass Spectrometry

For researchers, chemists, and drug development professionals, the sensitive and accurate detection of molecules by mass spectrometry (MS) is paramount. However, many crucial analytes, such as steroids, carbohydrates, and small metabolites, exhibit poor ionization efficiency or are too volatile for direct analysis. Chemical derivatization is a powerful strategy to overcome these limitations, and among the diverse chemical toolkits available, hydrazine-based reagents stand out for their versatility and specificity.

This guide provides a comparative analysis of common hydrazine-based reagents, moving beyond a simple catalog of products. We will delve into the causality behind experimental choices, compare reagent performance with supporting data, and provide field-proven protocols. Our objective is to equip you with the expert knowledge required to select and implement the optimal hydrazine-based derivatization strategy for your specific mass spectrometry application.

The Core Chemistry: Why Hydrazine Derivatives?

Hydrazine-based reagents, which include hydrazines (R-NH-NH₂) and hydrazides (R-CO-NH-NH₂), are powerful nucleophiles that primarily target carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[1][2] This reaction is highly specific and efficient under mild conditions. Furthermore, with the aid of coupling agents, the hydrazide moiety can react with carboxylic acids to form stable acyl hydrazides, a technique particularly useful in protein cross-linking.[3]

The benefits of converting an analyte to its hydrazone derivative before MS analysis are threefold:

  • Enhanced Ionization Efficiency: Many hydrazine reagents incorporate a permanently charged group or a readily ionizable moiety (like a tertiary amine), which significantly boosts the signal in electrospray ionization (ESI) mass spectrometry.[1][4]

  • Improved Analyte Stability and Detection: Derivatization can stabilize labile molecules and increase the mass of small, volatile compounds, making them easier to detect.[1][5]

  • Chromatographic Separation: The addition of a bulky, often hydrophobic, hydrazine tag can dramatically improve the retention and resolution of polar analytes in reverse-phase liquid chromatography (LC).[6]

Hydrazone_Formation Analyte Analyte (Aldehyde/Ketone) R-CO-R' Product Stable Hydrazone Product R-C(=N-NH-R'')-R' Analyte->Product Condensation Reaction (Mildly Acidic pH) Reagent Hydrazine Reagent R''-NH-NH₂ Reagent->Product H2O H₂O

Caption: General reaction mechanism for the derivatization of carbonyl compounds with hydrazine reagents to form a stable hydrazone product, which is readily analyzed by mass spectrometry.

Comparative Analysis of Reagents for Carbonyl-Containing Molecules

The choice of reagent for derivatizing aldehydes and ketones is dictated by the analytical platform (LC-ESI-MS vs. MALDI-MS), the required sensitivity, and the complexity of the sample matrix. Below, we compare several common reagents.

Key Reagents for Carbonyl Analysis:

  • 2,4-Dinitrophenylhydrazine (DNPH): A classic and widely used reagent for carbonyl detection.[4][7] The resulting dinitrophenylhydrazone is chromophoric, which historically made it useful for UV-Vis detection, but it performs reliably in MS as well.

  • 2-(Dimethylamino)ethylhydrazine (DMAEH): This reagent is distinguished by its rapid reaction kinetics.[1] The terminal dimethylamino group is easily protonated, providing excellent ionization efficiency in positive-ion ESI-MS, making it ideal for high-sensitivity applications.[1][8]

  • 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH): DMNTH is a specialized "reactive matrix."[4][9] It not only derivatizes the carbonyl analyte but also functions as a matrix for matrix-assisted laser desorption/ionization (MALDI), enabling direct on-tissue analysis and imaging mass spectrometry (IMS).[4][9]

  • 2-Hydrazinoquinoline (HQ): A versatile reagent whose terminal nitrogen in the hydrazine group is highly nucleophilic, allowing for effective reaction with both aldehydes and ketones.[10] Its quinoline moiety can also act as an electron donor, enhancing reactivity.[10]

Performance Comparison Table:

ReagentPrimary ApplicationReaction SpeedMS PlatformKey AdvantagesLimitations
DNPH General Carbonyl QuantificationModerateESI, MALDIWell-established, reliable, chromophoric tagLower sensitivity compared to newer reagents[9]
DMAEH High-Sensitivity ESI-MSVery Fast[1]ESIExcellent ionization efficiency, rapid kineticsNot ideal for MALDI
DMNTH MALDI Imaging (MSI)Moderate to SlowMALDIActs as a reactive matrix, superior to DNPH for MSI[9]Requires prolonged incubation for best sensitivity[9]
HQ Metabolomics (Carbonyls)ModerateESIHighly nucleophilic, versatile for aldehydes and ketones[10]Can also react with carboxylic acids under certain conditions

Application Focus: Glycan Analysis

The analysis of protein glycosylation is critical in drug development and disease research. Hydrazine chemistry offers robust methods for releasing and labeling glycans for MS analysis.

Core Principle: Hydrazinolysis utilizes hydrazine to cleave the glycosidic linkages, releasing both N- and O-linked glycans from glycoproteins while keeping their reducing ends intact and available for derivatization.[11][12] This aqueous hydrazine method combines the release with immediate protection of the glycans as hydrazones, preventing their degradation.[13]

Glycan_Analysis_Workflow Glycoprotein Glycoprotein Sample Release Glycan Release (Hydrazinolysis) Glycoprotein->Release Labeling Derivatization (e.g., with Phenylhydrazine) Release->Labeling Purification Sample Purification Labeling->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: A streamlined workflow for glycomic analysis using hydrazine-based chemistry for glycan release and subsequent derivatization prior to mass spectrometry.

Comparative Glycan Methodologies:

  • Anhydrous Hydrazinolysis: The traditional gold standard for releasing both N- and O-linked glycans.[13] It is effective but requires careful handling of hazardous anhydrous hydrazine.

  • Aqueous Hydrazine Solution: A safer and simpler alternative that combines β-elimination with hydrazinolysis to release O-glycans and protect them from degradation (peeling).[13]

  • Phenylhydrazine (PHN) Labeling: Following release, PHN can be used as a non-reductive tag. This derivatization enhances MS detection and provides valuable fragmentation data for structural elucidation of oligosaccharides.[14]

  • Hydrazide Bead Capture: An enrichment strategy where glycans on glycopeptides are oxidized to create aldehyde groups, which are then captured on solid-phase hydrazide beads.[15] This allows for the specific isolation of glycopeptides, though the oxidation process prevents detailed structural analysis of the glycans themselves.[15]

Expert Insight: For comprehensive glycan profiling, chemical release via hydrazinolysis remains superior to enzymatic methods that may not cleave all glycan types. The choice between anhydrous and aqueous hydrazine often comes down to a balance of laboratory safety protocols and the specific need to release both N- and O-glycans simultaneously. For structural studies, subsequent labeling with reagents like PHN is highly recommended.[14]

Application Focus: Protein Structure with Dihydrazide Cross-Linkers

Chemical cross-linking combined with mass spectrometry (XL-MS) provides low-resolution structural information by identifying amino acid residues that are in close proximity.[16][17] While most cross-linkers target primary amines (lysine residues), dihydrazide cross-linkers offer an alternative chemistry that targets acidic residues (aspartic and glutamic acid).

Core Principle: In this approach, the carboxyl groups of Asp and Glu residues are activated by a coupling agent, most commonly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which allows them to react with a dihydrazide cross-linker (e.g., adipic acid dihydrazide, ADH) at neutral pH.[3]

Acidic_Crosslinking Protein Protein with Proximal Asp/Glu Residues Step1 1. Add Dihydrazide & DMTMM Coupling Agent (Neutral pH) Protein->Step1 Step2 Cross-Linked Protein Step1->Step2 Step3 2. Enzymatic Digestion (e.g., Trypsin) Step2->Step3 Step4 3. LC-MS/MS Analysis of Cross-Linked Peptides Step3->Step4

Caption: Workflow for acidic residue cross-linking using a dihydrazide reagent and DMTMM coupling agent to generate distance constraints for protein structural analysis.

Comparison of Dihydrazide Cross-Linkers:

The primary variable among dihydrazide cross-linkers is the length of the spacer arm that separates the two hydrazide groups. This length defines the maximum distance that can be spanned between two cross-linked acidic residues.

Cross-LinkerSpacer Arm Length (Å)Target ResiduesKey Features
Adipic acid dihydrazide (ADH) 7.7 ÅAsp, Glu, C-terminiShort-range cross-linker, commercially available.
Suberic acid dihydrazide (SDH) 10.1 ÅAsp, Glu, C-terminiMedium-range cross-linker.
Sebacic acid dihydrazide (SDAH) 12.5 ÅAsp, Glu, C-terminiLong-range cross-linker.

Trustworthiness and Self-Validation: This chemistry is highly specific to carboxyl groups when using DMTMM at neutral pH.[3] The identification of cross-linked peptides is performed using specialized software (e.g., MeroX), and the mass of the cross-linker plus the two peptides must match the precursor mass observed in the mass spectrometer, providing a self-validating system.[18]

Experimental Protocols

Protocol 1: In-Solution Derivatization of Steroids with DNPH (Adapted from literature[4])

  • Solution Preparation: Prepare a 1 mg/mL solution of the DNPH matrix in acetonitrile with 0.3% hydrochloric acid. Prepare a 0.5 mg/mL solution of the test steroid in acetonitrile.

  • Reaction: In a microcentrifuge tube, mix 10 µL of the steroid solution with 10 µL of the DNPH solution.

  • Incubation: Incubate the mixture at room temperature for 30 minutes.

  • Analysis: The derivatized sample can be directly analyzed by LC-MS or spotted onto a MALDI plate for analysis.

Protocol 2: Labeling of Protein Carbonyls with a Hydrazide Reagent (Adapted from Yoo and Regnier[19])

  • Sample Preparation: Dissolve the protein sample containing carbonyls (e.g., from oxidative stress) to a concentration of 2 mg/mL in PBS buffer (pH 7.4).

  • Labeling Reaction: Add the desired hydrazide reagent (e.g., biotin hydrazide) to a final concentration of 5 mM.

  • Incubation: Incubate the mixture for 2 hours at room temperature with gentle shaking.

  • Reduction (Stabilization): Cool the sample to 0°C. Add an equal volume of 30 mM sodium cyanoborohydride in PBS buffer to reduce the hydrazone bond to a stable hydrazide linkage.

  • Cleanup: Precipitate the labeled protein using 20% trichloroacetic acid on ice for 1 hour. Centrifuge to pellet the protein and remove the supernatant containing excess reagents.

  • Washing: Wash the protein pellet three times with a 1:1 ethanol/ethyl acetate solution.

  • Digestion: Resuspend the clean, labeled protein in a suitable buffer (e.g., ammonium bicarbonate) for downstream processing, such as tryptic digestion and MS analysis.

References

  • Kostiainen, R., & Kauppila, T. J. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]

  • Race, A. M., et al. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry. [Link]

  • Alvarez-Manilla, G., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews. [Link]

  • Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews. [Link]

  • Nishikaze, T., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry. [Link]

  • Wikipedia contributors. (2024). Hydrazine. Wikipedia. [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE. [Link]

  • Nishikaze, T., et al. (2013). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. Analytical Chemistry. [Link]

  • Race, A. M., et al. (2012). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry. [Link]

  • Zhang, H., et al. (2003). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. Nature Biotechnology. [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Nature Structural & Molecular Biology. [Link]

  • Madian, A. G., & Regnier, F. E. (2010). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of Proteome Research. [Link]

  • Patel, T., et al. (1993). Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins. Biochemistry. [Link]

  • Gwozdzinski, K., & Gasek, J. (2008). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. Acta Chromatographica. [Link]

  • Sinz, A. (n.d.). Research - Sinz Lab. Martin Luther University Halle-Wittenberg. [Link]

  • Goso, Y., & Kurihara, M. (2024). Preparation of O-Glycans from Mucins Using Hydrazine Treatment. Methods in Molecular Biology. [Link]

  • Iurchenko, I., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols. [Link]

Sources

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